(R)-MG-132
Description
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2R)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWCYJVHRLUCT-ZRBLBEILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Stereoisomers of (R)-MG-132
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (R)-MG-132 and its stereoisomers, detailing a modern synthetic approach and comparing the biological activities of these distinct chemical entities. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction: MG-132 and its Significance as a Proteasome Inhibitor
MG-132, chemically known as Z-Leu-Leu-Leu-al, is a potent, reversible, and cell-permeable peptide aldehyde that acts as a proteasome inhibitor.[1] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2] By inhibiting the chymotrypsin-like activity of the 26S proteasome, MG-132 leads to the accumulation of proteins that would normally be degraded, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1][3] This has made MG-132 a valuable tool in cancer research and a lead compound for the development of novel anti-cancer therapeutics.[4][5]
The biological activity of MG-132 is intrinsically linked to its stereochemistry. The molecule possesses three chiral centers, giving rise to eight possible stereoisomers. The commonly available form of MG-132 is the (S,S,S)-enantiomer. However, research into all possible stereoisomers has revealed that the configuration at each chiral center significantly influences the compound's efficacy as a proteasome inhibitor.[4][5] Notably, the (S,R,S)-stereoisomer has been identified as a more potent inhibitor than the canonical (S,S,S)-MG-132, highlighting the importance of stereospecific synthesis and characterization in drug development.[4][5]
Synthesis of this compound and its Stereoisomers via the Ugi Reaction
A novel and efficient approach for the synthesis of all eight stereoisomers of MG-132 utilizes the Ugi four-component reaction (Ugi-4CR).[4][5] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino carboxamide. This method offers a significant advantage over traditional peptide coupling techniques, which can be more cumbersome for generating a library of stereoisomers.
The key to accessing all stereoisomers lies in the use of chiral, enantiomerically stable 2-isocyano-4-methylpentyl acetates as one of the core components in the Ugi reaction.[4][5] By systematically varying the stereochemistry of the isocyanide and the other chiral starting materials (amino acids), each of the eight diastereomers can be synthesized.
Experimental Protocol: Synthesis of MG-132 Stereoisomers
The following is a representative protocol based on the Ugi-4CR approach for the synthesis of a dipeptide precursor, which is then elaborated to the final tripeptide aldehyde.
Step 1: Ugi Four-Component Reaction
-
To a solution of the appropriate aldehyde (e.g., isobutyraldehyde) (1.0 eq) in methanol, add the desired amine component (e.g., benzylamine) (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the carboxylic acid component (e.g., Z-L-Leucine or Z-D-Leucine) (1.0 eq).
-
Cool the reaction mixture to 0°C and add the chiral isocyanide (e.g., (R)- or (S)-2-isocyano-4-methylpentyl acetate) (1.0 eq).
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting dipeptide product by silica (B1680970) gel column chromatography.
Step 2: Deprotection and Coupling
-
The dipeptide from Step 1 is deprotected (e.g., hydrogenolysis to remove the Z-group and hydrolysis of the acetate).
-
The resulting free amine is then coupled with another Z-protected leucine (B10760876) enantiomer (L or D) using standard peptide coupling reagents (e.g., HBTU, HATU).
Step 3: Oxidation to the Aldehyde
-
The C-terminal amino acid ester of the tripeptide is reduced to the corresponding alcohol (e.g., with DIBAL-H).
-
The primary alcohol is then oxidized to the final aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane) to yield the desired MG-132 stereoisomer.
Step 4: Purification and Characterization
-
The final product is purified by preparative HPLC.
-
The stereochemical purity and identity of the synthesized stereoisomer are confirmed by chiral HPLC, NMR spectroscopy, and mass spectrometry.
Stereoisomers of MG-132 and their Biological Activity
The eight stereoisomers of MG-132 exhibit distinct inhibitory activities against the different proteolytic sites of the 20S proteasome: chymotrypsin-like (ChTL), trypsin-like (TL), and peptidylglutamyl peptide hydrolyzing (PGPH).
Quantitative Data: Inhibitory Activity of MG-132 Stereoisomers
The following table summarizes the IC50 values of the eight stereoisomers of MG-132 against the different proteolytic activities of the human 20S proteasome.
| Stereoisomer Configuration | Chymotrypsin-like (IC50, nM) | Trypsin-like (IC50, µM) | PGPH (IC50, µM) |
| (S,S,S) - MG-132 | 100 | >100 | >100 |
| (R,R,R) | >1000 | >100 | >100 |
| (S,S,R) | >1000 | >100 | >100 |
| (R,R,S) | >1000 | >100 | >100 |
| (S,R,S) | 22 | 9.8 | 15.6 |
| (R,S,R) | >1000 | >100 | >100 |
| (S,R,R) | >1000 | >100 | >100 |
| (R,S,S) | 450 | >100 | >100 |
Data compiled from Mroczkiewicz, et al. J. Med. Chem. 2010, 53, 4, 1509–1520.
As the data clearly indicates, the (S,R,S)-stereoisomer is the most potent inhibitor of the chymotrypsin-like activity, with an IC50 value significantly lower than that of the commonly used (S,S,S)-MG-132.[4][5] This highlights the critical importance of stereochemistry in the design of effective proteasome inhibitors.
Signaling Pathways and Experimental Workflows
Inhibition of the NF-κB Signaling Pathway
MG-132 is well-known to inhibit the activation of the transcription factor NF-κB.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by TNF-α), IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. By inhibiting the proteasome, MG-132 prevents the degradation of IκB, thereby blocking NF-κB activation.
Synthetic Workflow via Ugi Reaction
The synthesis of the MG-132 stereoisomer library can be visualized as a streamlined workflow, beginning with the four components of the Ugi reaction and proceeding through to the final purified tripeptide aldehyde.
References
- 1. MG132 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of the synthesis of all stereoisomers of MG-132 proteasome inhibitors in the tumor targeting approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
(R)-MG-132: A Technical Guide to its Mechanism of Action on the 26S Proteasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MG-132, the more active enantiomer of the widely used proteasome inhibitor MG-132, is a potent, reversible, and cell-permeable peptide aldehyde that specifically targets the 26S proteasome. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of this compound on this critical cellular machinery. It will detail the inhibitor's binding characteristics, its effects on the catalytic activities of the proteasome, and the downstream cellular consequences of proteasome inhibition. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development, offering detailed data, experimental protocols, and visual representations of the key pathways involved.
Introduction to the 26S Proteasome and this compound
The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in maintaining protein homeostasis and regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its intricate structure consists of a 20S core particle, which houses the catalytic sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates.
This compound, with the systematic name (S,R,S)-(-)-MG-132, is a potent inhibitor of the 20S proteasome.[2] As a peptide aldehyde, it acts as a transition-state analog, forming a reversible covalent bond with the active site threonine residues within the catalytic β subunits of the 20S proteasome.[3][4] This interaction effectively blocks the proteolytic activity of the complex, leading to the accumulation of ubiquitinated proteins and subsequent disruption of downstream cellular pathways.
Mechanism of Action
The inhibitory activity of this compound is primarily directed towards the catalytic subunits of the 20S proteasome. The 20S core is composed of four stacked rings, with the two inner rings containing the catalytically active β subunits: β1, β2, and β5. These subunits are responsible for the caspase-like (or peptidylglutamyl peptide-hydrolyzing), trypsin-like, and chymotrypsin-like activities of the proteasome, respectively.[5]
This compound exhibits a strong preference for the chymotrypsin-like activity of the β5 subunit .[6][7] At higher concentrations, it can also inhibit the β1 and β2 subunits.[7][8] The aldehyde group of this compound forms a hemiacetal adduct with the N-terminal threonine residue in the active site of the β subunits, effectively blocking substrate access and catalysis.[4] This inhibition is reversible, allowing for controlled studies of proteasome function.[3]
Key Features of this compound's Mechanism:
-
Potent and Reversible Inhibition: Forms a reversible covalent bond with the active site threonine residues.[3]
-
Primary Target: Exhibits the highest affinity for the chymotrypsin-like activity of the β5 subunit.[6][7]
-
Broader Inhibition at Higher Concentrations: Can inhibit the caspase-like (β1) and trypsin-like (β2) activities at elevated concentrations.[7][8]
-
Cell Permeability: Readily enters cells, making it an effective tool for in vitro and in vivo studies.[1][3]
Quantitative Data on Inhibitory Potency
The potency of this compound and its racemate, MG-132, has been quantified through various in vitro assays, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values can vary depending on the specific proteasome activity being measured and the experimental conditions.
| Inhibitor | Target Activity | IC50 / Ki | Cell/System | Reference |
| This compound | 20S Proteasome (overall) | IC50 = 0.22 nM | In vitro | |
| This compound | Chymotrypsin-like (ChTL) | IC50 = 0.22 µM | Purified human 20S proteasome | [2][9] |
| This compound | Trypsin-like (TL) | IC50 = 34.4 µM | Purified human 20S proteasome | [2][9] |
| This compound | Peptidylglutamyl peptide hydrolyzing (PGPH) | IC50 = 2.95 µM | Purified human 20S proteasome | [2][9] |
| MG-132 | 26S Proteasome (overall) | IC50 ≈ 100 nM | Cell-free assay | [6][10][11] |
| MG-132 | 26S Proteasome (overall) | Ki = 4 nM | Not specified | [3] |
| MG-132 | Chymotrypsin-like (ChTL) | IC50 = 0.89 µM | Purified human 20S proteasome | [2] |
| MG-132 | Trypsin-like (TL) | IC50 = 104.43 µM | Purified human 20S proteasome | [2] |
| MG-132 | Peptidylglutamyl peptide hydrolyzing (PGPH) | IC50 = 5.7 µM | Purified human 20S proteasome | [2] |
| MG-132 | Calpain | IC50 = 1.2 µM | Not specified | [6][12][13][14] |
| MG-132 | NF-κB activation | IC50 = 3 µM | Not specified | [3] |
Cellular Consequences of 26S Proteasome Inhibition by this compound
The inhibition of the 26S proteasome by this compound leads to a cascade of cellular events, primarily stemming from the accumulation of ubiquitinated proteins that would normally be degraded.
Disruption of Protein Homeostasis and Induction of ER Stress
The blockage of proteasomal degradation leads to the accumulation of misfolded and damaged proteins, disrupting cellular proteostasis.[6][15] This accumulation can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, leading to the activation of pro-apoptotic pathways.[15]
Cell Cycle Arrest
The cell cycle is tightly regulated by the timely degradation of key regulatory proteins, such as cyclins. By preventing their degradation, this compound can cause cell cycle arrest, most commonly at the G2/M phase.[6][16]
Induction of Apoptosis
The accumulation of pro-apoptotic proteins (e.g., Bax) and the stabilization of tumor suppressors (e.g., p53), coupled with the induction of ER stress, can trigger the intrinsic apoptotic pathway.[16][17][18] this compound has been shown to induce apoptosis in various cancer cell lines.[8][16]
Inhibition of the NF-κB Pathway
The activation of the transcription factor NF-κB is dependent on the proteasomal degradation of its inhibitor, IκB. This compound blocks IκB degradation, thereby preventing NF-κB translocation to the nucleus and the subsequent transcription of its target genes, which are often involved in inflammation and cell survival.[1][3][16]
Induction of Autophagy
As a compensatory mechanism to the impaired ubiquitin-proteasome system, cells can upregulate autophagy to clear the accumulating protein aggregates.[1][6] this compound has been shown to be a potent inducer of autophagy.[6][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on 26S proteasome activity and downstream cellular processes.
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 0.5 mM DTT)
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
96-well black plates
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Plate reader with fluorescence detection capabilities (Ex/Em ~350/440 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Harvest cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Assay Setup:
-
In a 96-well black plate, add a consistent amount of cell lysate (e.g., 10 µg) to each well.
-
For inhibitor controls, pre-incubate a set of wells with a saturating concentration of a known proteasome inhibitor (e.g., 20 µM MG-132) to measure non-proteasomal activity.[19]
-
Add assay buffer to a final volume of 90 µL.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the fluorogenic proteasome substrate.[19]
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at multiple time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Calculate proteasome-specific activity by subtracting the fluorescence values of the inhibitor-treated wells from the total fluorescence.
-
Plot activity versus this compound concentration to determine the IC50 value.
-
Western Blot for Ubiquitinated Proteins
This protocol is used to detect the accumulation of polyubiquitinated proteins following this compound treatment.
Materials:
-
Cells and this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 4-6 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot to visualize the smear of polyubiquitinated proteins.
-
Visualizations
Signaling Pathways
Caption: Mechanism of this compound action on the 26S proteasome and its cellular consequences.
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound.
Conclusion
This compound is a powerful and specific tool for the study of the ubiquitin-proteasome system. Its potent and reversible inhibition of the 26S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit, provides a means to investigate the myriad of cellular processes regulated by proteasomal degradation. Understanding the detailed mechanism of action, inhibitory constants, and the resulting cellular consequences is crucial for its effective use in research and for the development of novel therapeutics targeting the proteasome. This guide provides a foundational resource for scientists and researchers to design and interpret experiments involving this important inhibitor.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MG132 - Wikipedia [en.wikipedia.org]
- 4. Covalent complexes of proteasome model with peptide aldehyde inhibitors MG132 and MG101: docking and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaininhibitorii.com [calpaininhibitorii.com]
- 7. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond | MDPI [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. crispr-casy.com [crispr-casy.com]
- 11. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
(R)-MG-132 Inhibitor: A Technical Guide to its Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MG-132, also known as (S,R,S)-(-)-MG-132, is a potent, cell-permeable peptide aldehyde that functions as a highly specific inhibitor of the proteasome. As a stereoisomer of the more commonly referenced MG-132, this compound has demonstrated distinct biochemical properties that are of significant interest in the fields of cell biology, oncology, and neurodegenerative disease research. This technical guide provides an in-depth overview of the core biochemical properties of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and its effects on key cellular signaling pathways. Detailed experimental protocols for the characterization of this inhibitor are also provided to facilitate its application in a research setting.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[1] By targeting the proteasome, this compound blocks the degradation of a multitude of cellular proteins, leading to their accumulation and subsequent disruption of various cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1]
The 20S catalytic core of the proteasome possesses three distinct peptidase activities: chymotrypsin-like (ChTL), trypsin-like (TL), and peptidylglutamyl peptide hydrolyzing (PGPH) activity.[2][3] this compound has been shown to be a more effective inhibitor of these activities compared to its (S,S,S)-stereoisomer.[3]
Quantitative Data
The inhibitory potency of this compound against the different catalytic activities of the 20S proteasome has been quantified and is summarized in the table below. For comparison, data for the more common (S,S,S)-MG-132 stereoisomer is also included.
| Compound | Proteasome Activity | IC50 (µM) |
| This compound | Chymotrypsin-like (ChTL) | 0.22 |
| Trypsin-like (TL) | 34.4 | |
| Peptidylglutamyl peptide hydrolyzing (PGPH) | 2.95 | |
| (S,S,S)-MG-132 | Chymotrypsin-like (ChTL) | 0.89 |
| Trypsin-like (TL) | 104.43 | |
| Peptidylglutamyl peptide hydrolyzing (PGPH) | 5.7 |
Data sourced from Mroczkiewicz, et al. (2010) J. Med. Chem.[2]
Signaling Pathways
Inhibition of the proteasome by this compound has profound effects on numerous intracellular signaling pathways. The accumulation of regulatory proteins that are normally degraded by the proteasome can trigger a variety of cellular responses, including apoptosis, cell cycle arrest, and the induction of stress responses.
Ubiquitin-Proteasome System
The primary target of this compound is the ubiquitin-proteasome system. A simplified workflow for this system and the point of inhibition by this compound is depicted below.
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival. Its activity is tightly controlled by the inhibitor of κB (IκB) proteins, which are targeted for proteasomal degradation upon upstream signaling. By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[4][5]
ER Stress and Apoptosis
The accumulation of unfolded and misfolded proteins due to proteasome inhibition can lead to endoplasmic reticulum (ER) stress.[6][7] Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis through the activation of caspases.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies of the synthesis of all stereoisomers of MG-132 proteasome inhibitors in the tumor targeting approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. atsjournals.org [atsjournals.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
(R)-MG-132 Proteasome Subunit Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MG-132, a stereoisomer of the widely used proteasome inhibitor MG-132, demonstrates potent and differential inhibition of the catalytic subunits of the 20S proteasome. This technical guide provides an in-depth analysis of the subunit specificity of this compound, presenting key quantitative data, detailed experimental methodologies for assessing its inhibitory activity, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with proteasome inhibitors.
Introduction to Proteasome Inhibition and this compound
The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle progression, signal transduction, and apoptosis.[1] Its catalytic activity resides within the 20S core particle, which houses three distinct proteolytic activities associated with specific β-subunits:
-
Chymotrypsin-like (ChTL): Primarily associated with the β5 subunit.
-
Trypsin-like (TL): Primarily associated with the β2 subunit.
-
Peptidylglutamyl peptide hydrolyzing (PGPH) or Caspase-like (CL): Primarily associated with the β1 subunit.[2]
MG-132 is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome.[3] Its stereoisomer, this compound, has also been investigated and found to exhibit distinct inhibitory properties.[4] Understanding the subunit specificity of these inhibitors is crucial for elucidating their mechanism of action and for the development of more targeted therapeutics.
Quantitative Analysis of Proteasome Subunit Inhibition
The inhibitory potency of this compound and its more common stereoisomer, MG-132, has been quantified against the three principal catalytic activities of the purified 20S proteasome. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Proteasome Activity | Corresponding Subunit | IC50 (µM) |
| This compound | Chymotrypsin-like (ChTL) | β5 | 0.22[4] |
| Trypsin-like (TL) | β2 | 34.4[4] | |
| Peptidylglutamyl peptide hydrolyzing (PGPH) | β1 | 2.95[4] | |
| MG-132 | Chymotrypsin-like (ChTL) | β5 | 0.89[4] |
| Trypsin-like (TL) | β2 | 104.43[4] | |
| Peptidylglutamyl peptide hydrolyzing (PGPH) | β1 | 5.7[4] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against proteasome subunits is typically achieved through in vitro enzymatic assays using purified 20S proteasome and fluorogenic substrates specific for each catalytic activity.
General Protocol for 20S Proteasome Inhibition Assay
This protocol outlines the general steps for determining the IC50 values of this compound against the ChTL, TL, and PGPH activities of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic substrates:
-
ChTL: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)
-
TL: Boc-LRR-AMC (Butoxycarbonyl-Leu-Arg-Arg-7-amido-4-methylcoumarin)
-
PGPH: Z-LLE-AMC (Benzyloxycarbonyl-Leu-Leu-Glu-7-amido-4-methylcoumarin)
-
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations for the assay.
-
Prepare stock solutions of the fluorogenic substrates in DMSO.
-
Dilute the purified 20S proteasome in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted this compound solutions to the appropriate wells.
-
Include control wells containing assay buffer with DMSO (vehicle control) and wells with a known proteasome inhibitor as a positive control.
-
Add the diluted 20S proteasome solution to all wells except for the substrate-only blank wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360-380 nm, Em: 460-500 nm for AMC) at regular intervals for a specified period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.
-
Subtract the background fluorescence from the substrate-only wells.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of proteasome activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to proteasome inhibition and the experimental workflow for determining subunit specificity.
Conclusion
This compound is a potent inhibitor of the 20S proteasome, exhibiting a distinct pattern of subunit specificity compared to its more commonly studied stereoisomer, MG-132. It most potently inhibits the chymotrypsin-like activity associated with the β5 subunit, with moderate inhibition of the PGPH activity of the β1 subunit and significantly weaker inhibition of the trypsin-like activity of the β2 subunit. This technical guide provides the foundational quantitative data and experimental context for researchers to effectively utilize this compound in their studies of the ubiquitin-proteasome system and as a potential starting point for the development of novel therapeutics. Further investigation into the effects of this compound on immunoproteasome subunits is warranted to fully characterize its biological activity.
References
(R)-MG-132 Inhibition of Chymotrypsin-Like Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitin-Proteasome System and MG-132
The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis and regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The central component of this system is the 26S proteasome, a 2.5 MDa multi-catalytic protease complex responsible for degrading proteins that have been tagged with ubiquitin.[1]
The catalytic activity of the proteasome resides within its 20S core particle, which harbors three distinct proteolytic activities:
-
Chymotrypsin-like (ChT-L) activity: Primarily associated with the β5 subunit.
-
Trypsin-like (T-L) activity: Associated with the β2 subunit.
-
Peptidyl-glutamyl peptide hydrolyzing (PGPH) or Caspase-like (C-L) activity: Associated with the β1 subunit.[2][3]
MG-132 (Z-Leu-Leu-Leu-al) is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome.[1][4] It is one of the most widely used inhibitors in basic research to study the roles of the UPS.[2] (R)-MG-132 specifically refers to one of the stereoisomers of this compound. This guide provides an in-depth technical overview of the inhibition of the proteasome's chymotrypsin-like activity by MG-132, focusing on its mechanism, quantitative inhibitory profile, experimental measurement, and downstream cellular consequences.
Mechanism of Action
MG-132 functions as a transition-state analog that primarily targets the chymotrypsin-like activity of the proteasome.[4] The aldehyde group of MG-132 forms a reversible covalent bond (a hemiacetal) with the active-site threonine residue of the β5 subunit, effectively blocking its proteolytic function.[5]
While highly potent against the chymotrypsin-like site, it is important to note that at higher concentrations (in the micromolar range), MG-132 can also inhibit the other catalytic activities of the proteasome and exhibit off-target effects on other cellular proteases, such as calpains and cathepsins.[2][6][7]
Quantitative Data Presentation
The inhibitory potency of MG-132 has been quantified in various studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for its on-target and off-target activities.
Table 1: Inhibitory Potency of MG-132 Against Proteasome Activity
| Target Activity | Parameter | Value | Cell/System Context | Reference |
| Proteasome (General) | Ki | 4 nM | General | [4] |
| Chymotrypsin-like (β5) | Ki | 14.28 ± 3.06 nM | 20S Proteasome Assay | [8] |
| Proteasome (General) | IC50 | ~100 nM | General | [6] |
| Chymotrypsin-like | IC50 | 18.5 µM (at 24h) | C6 Glioma Cells | [9] |
| Chymotrypsin-like | % Inhibition | ~95% at 10 µM | MCF7 Cells | [10] |
| Chymotrypsin-like | % Inhibition | 47% at 0.1 µM | PC12 Cells | [11] |
Table 2: Inhibitory Potency of MG-132 Against Off-Target Proteases and Pathways
| Target | Parameter | Value | Reference |
| Calpain | IC50 | 1.2 µM | [6][7] |
| NF-κB Activation | IC50 | 3 µM | [4] |
Note: Potency can vary significantly depending on the assay conditions, cell type, and incubation time.
Experimental Protocols
Fluorometric Assay for Chymotrypsin-Like Proteasome Activity
This protocol describes a common method to measure the chymotrypsin-like activity in cell lysates using a fluorogenic substrate.[6][12]
A. Principle: The assay utilizes the fluorogenic peptide substrate Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin). The chymotrypsin-like activity of the proteasome cleaves this substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified using a fluorometer.[12]
B. Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol, 0.5 mM DTT)[6]
-
Bradford or BCA Protein Assay Kit
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)[6]
-
Fluorogenic Substrate: Suc-LLVY-AMC (stock solution in DMSO)
-
MG-132 (for inhibitor control wells)
-
96-well black, flat-bottom plates
-
Fluorometer/plate reader with Ex/Em capabilities of ~350-380 nm / ~440-460 nm[6][12][13]
C. Methodology:
-
Sample Preparation:
-
Culture and treat cells with the desired compounds or vehicle control for the specified time.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., via sonication or incubation on ice).[6]
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the total protein concentration using a Bradford or BCA assay.[6]
-
-
Assay Procedure:
-
Dilute cell lysates to a consistent protein concentration (e.g., 1 µg/µL) with assay buffer.
-
In a 96-well black plate, add a defined amount of cell lysate to each well (e.g., 10-20 µg of total protein).[6]
-
Control Wells: For each sample, prepare a parallel well pre-incubated with a saturating concentration of MG-132 (e.g., 20-30 µM) for 15-30 minutes at 37°C. This will determine the non-proteasomal fluorescence background.[6][13]
-
Add assay buffer to bring the final volume in each well to 90 µL.
-
Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate to each well to a final concentration of 20-50 µM.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at multiple time points (e.g., every 5 minutes for 1 hour) to determine the reaction kinetics.[13]
-
For each time point, calculate the proteasome-specific activity by subtracting the average fluorescence value of the MG-132-inhibited control wells from the corresponding experimental wells.[6]
-
Plot the proteasome-specific fluorescence against time. The slope of the linear portion of this curve represents the rate of reaction (proteasome activity).
-
Express the activity as relative fluorescence units (RFU) per minute per microgram of protein.
-
Downstream Cellular Effects
The inhibition of chymotrypsin-like activity by MG-132 disrupts protein homeostasis, leading to a cascade of cellular responses.
-
Accumulation of Ubiquitinated Proteins: The most direct consequence is the failure to degrade polyubiquitinated proteins, leading to their accumulation in the cell.[1][4]
-
ER Stress and the Unfolded Protein Response (UPR): The buildup of misfolded proteins within the endoplasmic reticulum (ER) triggers ER stress, which in turn activates the UPR, a signaling network aimed at restoring homeostasis.[6]
-
Induction of Apoptosis: Prolonged or severe proteasome inhibition is cytotoxic and leads to programmed cell death (apoptosis). This is mediated through several pathways, including the activation of c-Jun N-terminal kinase (JNK1) and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4][6][9]
-
Inhibition of NF-κB Pathway: The NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκB. The degradation of IκB by the proteasome is required for NF-κB activation. MG-132 blocks IκB degradation, thereby suppressing the activation of the NF-κB pathway.[1][4]
-
Induction of Autophagy: As a compensatory mechanism to clear aggregated proteins, cells can upregulate autophagy in response to proteasome inhibition.[1][5]
-
Oxidative Stress: Disruption of protein turnover can lead to mitochondrial dysfunction and an increase in reactive oxygen species (ROS), contributing to cytotoxicity.[9]
Conclusion
This compound is an invaluable tool for interrogating the ubiquitin-proteasome system. Its potent and reversible inhibition of the chymotrypsin-like activity of the proteasome allows for the controlled study of cellular processes dependent on protein degradation. However, researchers must remain cognizant of its dose-dependent off-target effects, particularly on calpains and other proteasome subunits. Careful experimental design, including the use of appropriate controls and concentration ranges, is critical for interpreting data derived from the use of this powerful inhibitor. This guide provides the foundational technical information required for the effective application of this compound in a research setting.
References
- 1. invivogen.com [invivogen.com]
- 2. mdpi.com [mdpi.com]
- 3. Proteasome Inhibitors [labome.com]
- 4. MG132 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adaptation to chronic MG132 reduces oxidative toxicity by a CuZnSOD-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of MG-132 Bound to the Proteasome: A Technical Guide
Introduction
The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis, cell cycle progression, and apoptosis. The 26S proteasome, a 2.5 MDa ATP-dependent protease complex, is the central enzyme of this pathway, responsible for degrading proteins marked with a polyubiquitin (B1169507) chain.[1] Its pivotal role in cellular function makes it a prime target for therapeutic intervention, particularly in oncology.
MG-132 (Z-Leu-Leu-Leu-al) is a potent, reversible, and cell-permeable peptide aldehyde that acts as a highly selective inhibitor of the 26S proteasome's chymotrypsin-like (CT-L) activity, which resides in the β5 subunit of the 20S core particle.[1][2] By blocking the degradation of intracellular proteins, MG-132 has become an invaluable tool for studying the UPS. A key pathway affected is the NF-κB signaling cascade, where MG-132 prevents the degradation of the inhibitor protein IκB, thereby suppressing the activation of NF-κB.[1][3][4]
Structurally, MG-132 is a tripeptide of L-leucine. Its aldehyde functional group forms a covalent but reversible hemiacetal linkage with the hydroxyl group of the N-terminal threonine residue (Thr1) in the β5 active site. The stereochemistry of this newly formed chiral center can be either (R) or (S). This guide focuses on the structural analysis of MG-132 bound to the proteasome, providing a comprehensive overview of its binding mode, quantitative interaction data, and the experimental protocols used to elucidate these structures. While specific high-resolution data for the (R)-epimer is not distinctly isolated in all literature, this document will detail the interactions observed in published proteasome-MG-132 complex structures.
Section 1: Structural Overview of the Proteasome-MG-132 Complex
The catalytic core of the proteasome is the 20S particle, a cylindrical complex composed of four stacked heptameric rings arranged as α7-β7-β7-α7.[5] The two outer α-rings control substrate entry, while the two inner β-rings contain the proteolytic active sites. The β1, β2, and β5 subunits harbor the caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[5]
Cryo-electron microscopy (cryo-EM) studies of the human 20S proteasome in complex with MG-132 reveal the inhibitor bound within the active site pocket of the β5 subunit.[6][7]
Key Interactions:
-
Covalent Hemiacetal Formation: The aldehyde carbon of MG-132 forms a covalent bond with the OG1 oxygen of the catalytic Thr1 residue.
-
Hydrogen Bonding: The peptide backbone of MG-132 forms a network of hydrogen bonds with the surrounding residues of the β5 subunit, creating an antiparallel β-sheet interaction. This orients the inhibitor for optimal binding.
-
Hydrophobic Interactions: The three leucine (B10760876) side chains of MG-132 are accommodated within a hydrophobic pocket (the S1 pocket), contributing significantly to the binding affinity and specificity for the chymotrypsin-like site.
These interactions effectively block the active site, preventing the access of protein substrates and inhibiting proteolysis.
Section 2: Quantitative Analysis of MG-132 Binding
The interaction between MG-132 and the proteasome has been quantified through various biochemical and structural studies. The following table summarizes key data from the literature.
| PDB ID | Organism | Method | Resolution (Å) | Inhibitor | Target Subunit | IC₅₀ / Kᵢ (nM) | Key Interacting Residues | Reference |
| 8CVR | Homo sapiens | Cryo-EM | 2.8 | MG-132 | β5 | ~100 (CT-L activity) | Thr1, Gly47, Ala49, Lys33 | [2][6] |
Note: IC₅₀ values can vary based on the specific assay conditions and cell lines used.[8] MG-132 also exhibits inhibitory activity against other proteases, such as calpain, but at a significantly lower potency (IC₅₀ = 1.2 µM).[2]
Section 3: Experimental Protocols for Structural Analysis
Determining the high-resolution structure of the proteasome-inhibitor complex requires a multi-step workflow, from protein production to computational data processing.
Purification of the 20S Proteasome
A common method for obtaining pure, active 20S proteasome involves multiple chromatographic steps. Immuno-affinity purification is also a widely used, efficient alternative.[9][10]
Protocol Outline (Multi-Step Chromatography):
-
Cell Lysis: Harvest cells (e.g., from human cell lines like HEK293T or yeast) and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease inhibitors). Lyse cells using sonication or a Dounce homogenizer.[10]
-
Clarification: Perform sequential centrifugation steps, including an ultracentrifugation step (e.g., 100,000 x g for 1-5 hours) to pellet membranes and insoluble components, retaining the cytosolic supernatant.[10]
-
Anion-Exchange Chromatography: Load the supernatant onto a DEAE-Sepharose or similar anion-exchange column. Elute the proteasome using a salt gradient (e.g., 0-500 mM NaCl).[10]
-
Hydrophobic Interaction Chromatography (HIC): Pool the active fractions from the previous step, add ammonium (B1175870) sulfate (B86663) (e.g., to 1.7 M), and load onto a HIC column. Elute with a decreasing ammonium sulfate gradient.[10]
-
Size-Exclusion Chromatography: As a final polishing step, run the HIC-purified sample through a size-exclusion column to separate the 20S proteasome from any remaining contaminants and aggregates.
-
Purity and Activity Check: Analyze the purity of the final sample using SDS-PAGE. Confirm proteolytic activity using fluorogenic peptide substrates like Suc-LLVY-AMC for the chymotrypsin-like activity.[11]
Cryo-Electron Microscopy (Cryo-EM) Structure Determination
Cryo-EM has become a powerful tool for determining the structures of large macromolecular complexes like the proteasome.[6][7]
Protocol Outline:
-
Complex Formation: Incubate the purified 20S proteasome with an excess of MG-132 (typically dissolved in DMSO) to ensure saturation of the active sites.[2]
-
Grid Preparation and Vitrification: Apply a small volume (3-4 µL) of the proteasome-inhibitor complex solution to a glow-discharged EM grid (e.g., Quantifoil). Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot) to embed the complexes in a thin layer of vitreous ice.
-
Data Acquisition: Screen the vitrified grids on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Collect a large dataset of movie frames at a defined magnification and defocus range.
-
Image Processing:
-
Motion Correction and CTF Estimation: Correct for beam-induced motion by aligning the movie frames. Estimate the contrast transfer function (CTF) for each micrograph.
-
Particle Picking: Automatically select individual particle images from the micrographs.
-
2D Classification: Classify the particle images into different 2D class averages to remove junk particles and assess sample homogeneity.
-
3D Reconstruction: Generate an initial 3D model and perform iterative 3D classification and refinement to obtain a high-resolution density map.
-
-
Model Building and Refinement: Build an atomic model of the complex by fitting it into the cryo-EM density map and refine it against the data using software like Coot and Phenix.[12]
Section 4: Visualizing Key Processes and Interactions
Diagrams generated using the DOT language provide a clear, structured representation of complex workflows and molecular relationships.
Experimental Workflow for Structural Determination
References
- 1. invivogen.com [invivogen.com]
- 2. MG-132 | Cell Signaling Technology [cellsignal.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. EMDB-27013: Human 20S proteasome with MG-132 - Yorodumi [pdbj.org]
- 8. Proteasome Inhibitors [labome.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Allosteric regulation of the 20S proteasome by the Catalytic Core Regulators (CCRs) family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysing Properties of Proteasome Inhibitors Using Kinetic and X-Ray Crystallographic Studies | Springer Nature Experiments [experiments.springernature.com]
The Enzymatic Kinetics of (R)-MG-132 Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic kinetics of (R)-MG-132, a potent and reversible inhibitor of the proteasome. The document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and visualizes the critical signaling pathways it modulates.
Introduction to this compound
This compound is the active stereoisomer of the widely used proteasome inhibitor MG-132 (Z-Leu-Leu-Leu-al). As a peptide aldehyde, it potently and reversibly inhibits the 26S proteasome, a large multi-catalytic protease complex central to cellular protein homeostasis. By blocking the degradation of ubiquitinated proteins, this compound disrupts numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis, making it a valuable tool in cancer research and drug development.
Mechanism of Action
This compound primarily targets the chymotrypsin-like (ChTL) activity of the β5 subunit within the 20S proteasome core particle. The aldehyde group of this compound forms a reversible covalent bond with the N-terminal threonine residue in the active site of the β5 subunit, effectively blocking substrate access and catalysis. At higher concentrations, it can also inhibit the trypsin-like (TL) and peptidylglutamyl peptide hydrolyzing (PGPH) activities associated with the β2 and β1 subunits, respectively. Furthermore, off-target effects on other proteases, such as calpains, have been reported at micromolar concentrations.
Quantitative Kinetic Data
The inhibitory potency of this compound and its racemic mixture has been characterized by various kinetic parameters. The following tables summarize the key quantitative data for the inhibition of proteasomal activities.
| Inhibitor | Proteasomal Activity | IC50 | Reference |
| This compound | Chymotrypsin-like (ChTL) | 0.22 µM | [1] |
| This compound | Trypsin-like (TL) | 34.4 µM | [1] |
| This compound | Peptidylglutamyl peptide hydrolyzing (PGPH) | 2.95 µM | [1] |
| MG-132 (mixed isomers) | Chymotrypsin-like (ZLLL-MCA substrate) | 100 nM | [2][3] |
| MG-132 (mixed isomers) | Chymotrypsin-like (SucLLVY-MCA substrate) | 850 nM | [2][3] |
| MG-132 (mixed isomers) | Calpain | 1.2 µM | [4] |
| MG-132 (mixed isomers) | NF-κB Activation | 3 µM | [5] |
| Inhibitor | Parameter | Value | Reference |
| MG-132 (mixed isomers) | Ki (20S proteasome, ChTL activity) | 4 nM | [5] |
Experimental Protocols
In Vitro Proteasome Activity Assay (Chymotrypsin-like)
This protocol outlines the measurement of the chymotrypsin-like activity of the 20S proteasome using the fluorogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin (Suc-LLVY-AMC).
Materials:
-
Purified 20S proteasome
-
This compound
-
Suc-LLVY-AMC
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
DMSO (for dissolving inhibitor and substrate)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO. Dilute in Assay Buffer to a final working concentration of 50-200 µM.
-
Dilute the purified 20S proteasome in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO in Assay Buffer).
-
Add the diluted 20S proteasome solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Suc-LLVY-AMC working solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per minute) for each concentration of this compound.
-
Subtract the rate of the no-enzyme control (background) from all measurements.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Viability Assay (MTT Assay) for IC50 Determination
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line and to calculate its cellular IC50 value.
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom cell culture plate
-
Spectrophotometric plate reader (Absorbance: 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO in medium).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Modulated Signaling Pathways
This compound-mediated proteasome inhibition leads to the accumulation of key regulatory proteins, thereby impacting several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these effects.
References
The Proteasome Inhibitor MG-132: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Discovery, Mechanism, and Application of a Cornerstone Research Tool
This technical guide provides a comprehensive overview of the peptide aldehyde MG-132, a cornerstone tool in cellular biology and drug discovery research. From its initial discovery to its widespread application, this document details its mechanism of action as a potent proteasome inhibitor and its profound effects on key cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of MG-132's properties and its use in experimental settings.
Introduction to MG-132
MG-132, also known as Z-Leu-Leu-Leu-al, is a potent, reversible, and cell-permeable inhibitor of the 26S proteasome.[1] As a synthetic peptide aldehyde, it has become an indispensable tool for studying the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and the regulation of a vast array of cellular processes.[2] By blocking the proteolytic activity of the proteasome, MG-132 leads to the accumulation of ubiquitinated proteins, enabling the investigation of pathways and processes regulated by protein turnover. Its applications span from elucidating the role of specific proteins in signaling cascades to inducing apoptosis in cancer cell lines for therapeutic research.[3]
Discovery and Development
The development of MG-132 is rooted in the broader exploration of proteasome inhibitors as potential therapeutic agents and research tools. In the early 1990s, the significance of the ubiquitin-proteasome pathway in cellular protein degradation was becoming increasingly apparent. This led to a concerted effort to identify and synthesize small molecules that could modulate this pathway.
Alfred Goldberg, a key figure in the discovery of the proteasome, co-founded the company MyoGenics in 1993 to develop proteasome inhibitors, initially with a focus on muscle-wasting diseases.[4][5] MG-132 emerged from this era of research as one of the first potent and specific peptide aldehyde inhibitors of the proteasome.[5][6] While the boronic acid-based inhibitor bortezomib (B1684674) (originally PS-341) would later become the first FDA-approved proteasome inhibitor for cancer therapy, the foundational research on peptide aldehydes like MG-132 was instrumental in validating the proteasome as a druggable target and providing researchers with a powerful tool to dissect its functions.[7]
Mechanism of Action
MG-132 exerts its inhibitory effect by targeting the chymotrypsin-like activity of the 20S catalytic core of the 26S proteasome.[1] The aldehyde group of MG-132 forms a reversible covalent bond with the N-terminal threonine residue in the active site of the β5 subunit of the proteasome. This interaction blocks the proteolytic cleavage of ubiquitinated protein substrates.
While highly potent against the proteasome, it is important for researchers to note that MG-132 can also inhibit other cellular proteases, such as calpains and certain lysosomal cysteine proteases, particularly at higher concentrations.[1]
Quantitative Data: Inhibitory Concentrations
The effective concentration of MG-132 varies depending on the cell type, experimental duration, and the specific biological process being investigated. The following tables summarize key quantitative data for MG-132's inhibitory activities.
| Target Enzyme/Process | IC50 Value | Reference(s) |
| Proteasome (ZLLL-MCA substrate) | 100 nM | [8][9] |
| Proteasome (SucLLVY-MCA substrate) | 850 nM | [8] |
| Calpain | 1.2 µM | [9][10] |
| NF-κB Activation | 3 µM | [1] |
Table 1: IC50 Values of MG-132 for Key Targets
| Cell Line | Assay Type | IC50 / Effective Concentration | Incubation Time | Reference(s) |
| C6 Glioma | Proliferation (MTT) | 18.5 µM | 24 h | [2] |
| PC3 | Growth Inhibition | 0.6 µM | 48 h | [9] |
| LP-1 | Apoptosis | 300 nM | 24 h | [9] |
| A549 | NF-κB Inhibition | 10 µM | 1 h | [9] |
| U2OS | Apoptosis | 1-5 µM | 24 h | [11] |
| GBC-SD | Proliferation | ~5-10 µM | 24-72 h | [12] |
| ES-2 | Cell Viability (WST-1) | 1.5 µM (significant effect) | Not specified | [13] |
| HEY-T30 | Cell Viability (WST-1) | 0.5 µM (significant effect) | Not specified | [13] |
| OVCAR-3 | Cell Viability (WST-1) | 0.5 µM (significant effect) | Not specified | [13] |
| NCI-H2452 | Cell Viability (WST-1) | 0.5-1 µM | 72 h | [14] |
| NCI-H2052 | Cell Viability (WST-1) | 0.5-1 µM | 72 h | [14] |
| CAL27 | Cell Viability (CCK-8) | 0.2 µM (in combination with CDDP) | 48 h | [15] |
| HEK-293T | Cell Viability | IC50: 3.3 µM | 48 h | [16] |
| MCF-7 | Cell Viability | IC50: 12.4 µM | 48 h | [16] |
| MDA-MB-231 | Cell Viability | IC50: 13.9 µM | 48 h | [16] |
| A375 Melanoma | Cytotoxicity (CCK8) | IC50: 1.258 µM | Not specified | [17] |
Table 2: Effective Concentrations and IC50 Values of MG-132 in Various Cancer Cell Lines
Key Signaling Pathways Affected by MG-132
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary target of MG-132's action. Under basal conditions, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by signals such as TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. MG-132 blocks the proteasomal degradation of phosphorylated IκBα, thereby preventing NF-κB activation.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis in Osteosarcoma Cells and Inhibits Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unfolded protein response controls ER stress-induced apoptosis of lung epithelial cells through angiotensin generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. MG-132 | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. invivogen.com [invivogen.com]
- 19. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MG-132 vs. MG-132: A Technical Deep Dive into Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the potency and efficacy of (R)-MG-132 compared to the widely used proteasome inhibitor, MG-132. By presenting quantitative data, detailed experimental protocols, and visual representations of key cellular pathways, this document serves as a critical resource for researchers in oncology, neurobiology, and other fields where the ubiquitin-proteasome system is a key therapeutic target.
Executive Summary
MG-132, a potent, reversible, and cell-permeable peptide aldehyde, is a cornerstone tool for studying the ubiquitin-proteasome pathway. It effectively inhibits the chymotrypsin-like activity of the 26S proteasome, leading to cell cycle arrest and apoptosis in various cancer cell lines. However, MG-132 is a mixture of stereoisomers. This guide focuses on the distinction and comparative advantages of the this compound stereoisomer, which has demonstrated superior inhibitory activity against all three proteolytic activities of the proteasome, highlighting its potential as a more specific and potent research tool and therapeutic candidate.
Comparative Potency: this compound vs. MG-132
The inhibitory activity of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. This compound has been shown to be a more effective inhibitor of the chymotrypsin-like (ChTL), trypsin-like (TL), and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome when compared to its (S)-stereoisomer.[1] Standard MG-132 preparations are often the (S,R,S)-(-)-2 stereoisomer or a mixture.
| Inhibitor | Target | IC50 Value | Reference |
| This compound | Chymotrypsin-like (ChTL) activity | 0.22 µM | [1] |
| Trypsin-like (TL) activity | 34.4 µM | [1] | |
| Peptidylglutamyl peptide hydrolyzing (PGPH) activity | 2.95 µM | [1] | |
| MG-132 | Proteasome (general) | ~100 nM | [2][3][4][5] |
| Calpain | 1.2 µM | [2][3][4][5][6][7] | |
| NF-κB activation | 3 µM | [8] | |
| SARS-CoV-2 Mpro | 3.9 µM | [5] |
Comparative Efficacy in Cellular Models
The efficacy of MG-132 has been demonstrated across a variety of cancer cell lines, where it induces apoptosis and inhibits cell proliferation. The IC50 values for cell viability vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | MG-132 IC50 (Cell Viability) | Treatment Duration | Reference |
| A549 | Lung Carcinoma | ~20 µM | Not Specified | [3] |
| HeLa | Cervical Cancer | ~5 µM | Not Specified | [3] |
| C6 Glioma | Glioma | 18.5 µM | 24 hours | [4] |
While direct comparative studies on the cellular efficacy of this compound versus a standard MG-132 mixture are not as widely published, the enhanced potency of this compound at the enzymatic level suggests it may achieve similar or greater cellular effects at lower concentrations.
Mechanism of Action and Signaling Pathways
MG-132 exerts its effects primarily by inhibiting the 26S proteasome, a critical component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins.[9] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers several downstream signaling pathways culminating in apoptosis.
Key cellular processes affected by MG-132 include:
-
NF-κB Pathway Inhibition: MG-132 prevents the degradation of IκB, an inhibitor of the NF-κB transcription factor. This sequesters NF-κB in the cytoplasm and blocks its pro-survival signaling.[2][5][8][9]
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins and the activation of c-Jun N-terminal kinase (JNK1) contribute to programmed cell death.[8] MG-132 has been shown to induce apoptosis in a time- and dose-dependent manner in various cancer cells.[2][10]
-
Cell Cycle Arrest: By preventing the degradation of cell cycle regulatory proteins, MG-132 can induce cell cycle arrest, typically at the G1 and G2/M phases.[3][10]
-
Induction of Autophagy: Inhibition of the proteasome by MG-132 can also lead to the induction of autophagy, a cellular recycling process.[3][9]
Caption: Signaling pathway initiated by MG-132 inhibition of the 26S proteasome.
Experimental Protocols
Proteasome Activity Assay
This protocol outlines a method to determine the inhibitory effect of this compound and MG-132 on the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
20S Proteasome
-
Suc-LLVY-AMC (fluorogenic substrate for chymotrypsin-like activity)
-
Assay Buffer: 0.1 M Tris-acetate, pH 7.0
-
This compound and MG-132 stock solutions in DMSO
-
10% SDS solution
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing 0.1 M Tris-acetate buffer (pH 7.0) and the 20S proteasome enzyme in each well of a 96-well plate.
-
Add varying concentrations of this compound or MG-132 to the wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 25 µM. The final reaction volume should be 1 mL.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 0.1 mL of 10% SDS.
-
Measure the fluorescence of the released AMC product using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for determining proteasome inhibitory activity.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound and MG-132 on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound and MG-132 stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or MG-132 for the desired time period (e.g., 24 or 48 hours). Include a DMSO vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Off-Target Effects and Considerations
While MG-132 is a potent proteasome inhibitor, it is not entirely specific. At higher concentrations, it is known to inhibit other proteases, most notably calpains.[2][3][5][6][7][8][11] This lack of complete specificity is an important consideration when interpreting experimental results. The superior potency of this compound against the proteasome may allow for its use at lower concentrations, potentially reducing off-target effects on calpains and other proteases.
Conclusion
This compound represents a more potent and potentially more specific tool for the inhibition of the proteasome compared to standard MG-132 preparations. Its enhanced activity against all three proteolytic subunits of the proteasome makes it a valuable asset for researchers investigating the ubiquitin-proteasome system. The detailed protocols and comparative data provided in this guide are intended to facilitate the effective use of both this compound and MG-132 in basic research and drug development, ultimately contributing to a deeper understanding of cellular protein degradation and the development of novel therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. MG-132 | Cell Signaling Technology [cellsignal.com]
- 3. calpain-inhibitor-i.com [calpain-inhibitor-i.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MG132 - Wikipedia [en.wikipedia.org]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond | MDPI [mdpi.com]
The Aldehyde Group of (R)-MG-132: A Linchpin in Proteasome Inhibition and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-MG-132, a potent, reversible, and cell-permeable proteasome inhibitor, has served as a cornerstone tool in cell biology and cancer research. Its mechanism of action, centered on the reactive aldehyde group, provides a compelling case study in covalent inhibition and its downstream consequences on cellular homeostasis. This technical guide delves into the critical role of the aldehyde moiety in the inhibitory activity of this compound, its impact on key signaling pathways, and detailed methodologies for its study.
The Aldehyde's Crucial Role in the Mechanism of Action
This compound, a peptide aldehyde with the sequence Z-Leu-Leu-Leu-al, exerts its inhibitory effect by targeting the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[1][2] The core of its inhibitory mechanism lies in the electrophilic nature of its C-terminal aldehyde group.
The 20S catalytic core of the proteasome contains threonine (Thr) residues at the N-terminus of its active β-subunits, which act as the primary nucleophiles in the proteolytic reaction.[3] The aldehyde group of MG-132 serves as a "warhead" that is attacked by the hydroxyl group of the active site Thr1 of the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome.[3][4] This nucleophilic attack results in the formation of a reversible covalent hemiacetal adduct.[3] This covalent bond effectively blocks the active site, preventing the degradation of protein substrates.[4] While primarily targeting the chymotrypsin-like activity, at higher concentrations, MG-132 can also inhibit the trypsin-like (β2) and caspase-like (β1) activities of the proteasome.[5]
The reversible nature of this covalent interaction distinguishes aldehyde-based inhibitors from other classes of proteasome inhibitors, such as the boronic acid-based inhibitor bortezomib, which forms a more stable, quasi-irreversible complex.[5][6]
Data Presentation: Structure-Activity Relationship and Inhibitory Potency
The aldehyde group is a critical determinant of MG-132's inhibitory potency. Modifications to this group or the surrounding peptide structure can significantly alter its activity. The following table summarizes the inhibitory concentrations (IC50) of MG-132 and related compounds against the proteasome and other proteases.
| Compound | Target | IC50 | Reference(s) |
| This compound | 26S Proteasome (Chymotrypsin-like) | 100 nM | [7][8][9] |
| Calpain | 1.2 µM | [7][8] | |
| Bortezomib | 20S Proteasome (Chymotrypsin-like) | <10 nM | [10] |
| MG-132 Analog (3c) | 20S Proteasome (Chymotrypsin-like) | ~10 nM | [3] |
| Cbz-Glu(OtBu)-Phe-Leucinal | |||
| MG-132 Analog (3d) | 20S Proteasome (Chymotrypsin-like) | ~10 nM | [3] |
| Cbz-Glu(OtBu)-Leu-Leucinal | |||
| MG-132 Analog (3o) | 20S Proteasome (Chymotrypsin-like) | ~10 nM | [3] |
| Boc-Ser(OBzl)-Leu-Leucinal |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and source of the enzyme.
Studies on various stereoisomers of MG-132 have further highlighted the importance of the three-dimensional presentation of the aldehyde group for optimal interaction with the proteasome's active site. It has been demonstrated that the (S,R,S)-(-)-2 stereoisomer of MG-132 is a more potent proteasome inhibitor than the commonly used this compound.
Experimental Protocols
In Vitro Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
This compound (or other inhibitors)
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in Proteasome Assay Buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Proteasome Assay Buffer
-
Purified 20S proteasome (final concentration e.g., 0.5 nM)
-
This compound dilution or DMSO (vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Substrate Addition: Prepare a working solution of the fluorogenic substrate (e.g., 100 µM Suc-LLVY-AMC) in Proteasome Assay Buffer. Add the substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity every 1-2 minutes for at least 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per minute) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium and add the medium containing the desired concentrations of the inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Inhibition of the proteasome by this compound leads to the accumulation of numerous regulatory proteins, thereby perturbing a multitude of signaling pathways critical for cell survival, proliferation, and apoptosis.
Caption: Signaling pathways affected by MG-132-mediated proteasome inhibition.
Experimental Workflow: In Vitro Proteasome Activity Assay
The following diagram illustrates the key steps in determining the inhibitory activity of a compound against the proteasome in vitro.
Caption: Workflow for in vitro proteasome activity assay.
Conclusion
The aldehyde group of this compound is indispensable for its function as a proteasome inhibitor. Its ability to form a reversible covalent bond with the active site of the proteasome underpins its potent inhibitory activity. This targeted inhibition has profound effects on cellular signaling, leading to cell cycle arrest, apoptosis, and the modulation of key pathways such as NF-κB. A thorough understanding of the role of this functional group, supported by robust experimental methodologies, is crucial for the continued use of this compound as a research tool and for the design of next-generation proteasome inhibitors with improved efficacy and specificity.
References
- 1. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent complexes of proteasome model with peptide aldehyde inhibitors MG132 and MG101: docking and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rupress.org [rupress.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MG-132 | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-MG-132 Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MG-132, the R-enantiomer of MG-132, is a potent, reversible, and cell-permeable proteasome inhibitor. It demonstrates greater efficacy in inhibiting the chymotrypsin-like (ChTL), trypsin-like (TL), and peptidylglutamyl peptide-hydrolyzing (PGPH) activities of the proteasome compared to its (S)-stereoisomer. By blocking the proteasome, this compound disrupts the degradation of ubiquitinated proteins, leading to the accumulation of key cellular regulatory proteins. This disruption of proteostasis triggers a cascade of events, including the induction of endoplasmic reticulum (ER) stress, activation of stress-related signaling pathways, and ultimately, the induction of apoptosis in a variety of cancer cell types. These application notes provide a comprehensive overview of the protocols for utilizing this compound to induce apoptosis in cancer cells, including detailed methodologies for key experiments and a summary of effective concentrations.
Mechanism of Action
This compound induces apoptosis in cancer cells through a multi-faceted mechanism primarily centered on the inhibition of the 26S proteasome. This inhibition leads to several downstream consequences that converge to promote programmed cell death:
-
Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, the inhibitory protein of the transcription factor NF-κB. By preventing IκB degradation, this compound sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[1][2]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition leads to ER stress.[1][3][4] This activates the Unfolded Protein Response (UPR), which, if prolonged, can trigger apoptosis through the activation of caspase-12 and the upregulation of pro-apoptotic proteins like CHOP/GADD153.[3][4]
-
Activation of Stress-Activated Protein Kinases (SAPKs): this compound treatment leads to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[3][5][6] These pathways can promote apoptosis by modulating the activity of Bcl-2 family proteins and other downstream effectors.
-
Mitochondrial (Intrinsic) Apoptosis Pathway: The culmination of these stress signals leads to the activation of the intrinsic apoptosis pathway. This is characterized by the upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][7] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.[7][8]
-
Caspase Activation: The released cytochrome c forms the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7.[7][8] These effector caspases are responsible for the execution phase of apoptosis, cleaving cellular substrates like poly (ADP-ribose) polymerase (PARP) and leading to the characteristic morphological changes of apoptosis.[7]
Data Presentation: Effective Concentrations and Treatment Times
The optimal concentration and treatment time for this compound can vary significantly depending on the cancer cell line. The following table summarizes reported effective concentrations and incubation periods for inducing apoptosis. It is highly recommended to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions.
| Cancer Cell Line | This compound Concentration | Treatment Time | Observed Effects |
| Glioblastoma (C6, U138MG, U87, U373) | 18.5 µM (IC50 at 24h for C6) | 24 hours | Inhibition of proliferation, apoptosis induction, G2/M arrest.[5][7] |
| Malignant Pleural Mesothelioma (NCI-H2452, NCI-H2052) | 0.5 µM | Not specified | Significant apoptosis, cleavage of caspases 3, 7, and 9.[8] |
| Gallbladder Carcinoma (GBC-SD) | 2.5, 5, 10 µM | 48 hours | Dose-dependent apoptosis, cleavage of caspase-8, -3, and PARP.[9] |
| Hepatoblastoma (HepG2) | Not specified (dose-dependent) | Time-dependent | Reduced cell viability, apoptosis, H2O2 production. |
| Oral Squamous Cell Carcinoma (CAL27) | 0.2 µM (in combination with cisplatin) | 48 hours | Synergistic inhibition of cell viability and induction of apoptosis.[10] |
| Ovarian Cancer (ES-2, HEY-T30, OVCAR-3) | 0.5 - 2 µM | 18 hours | Dose-dependent reduction in cell viability.[11] |
| Osteosarcoma (MG-63, HOS) | 10 µM (in combination with cisplatin) | Not specified | Synergistic enhancement of cisplatin-induced apoptosis.[12] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 1 mg of this compound in 210.3 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Once in solution, it is recommended to use it within one month to prevent loss of potency. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Culture and Seeding
-
Cell Lines: Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Seeding Density: The optimal seeding density will vary depending on the cell line's growth rate and the duration of the experiment. As a general guideline, seed cells to reach 60-70% confluency at the time of treatment.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
-
Materials:
-
96-well plates
-
Cancer cells in culture
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cells in culture
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for the determined time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Materials:
-
6-well plates or larger culture dishes
-
Cancer cells in culture
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed and treat cells with this compound as described for the Annexin V/PI staining protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. stemcell.com [stemcell.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scribd.com [scribd.com]
- 7. MG-132 | Cell Signaling Technology [cellsignal.com]
- 8. The effect of proteasome inhibitor MG132 on experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Protein Degradation Pathways Using (R)-MG-132
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of (R)-MG-132, a potent and reversible proteasome inhibitor, in studying protein degradation pathways. This compound is a valuable tool for elucidating the role of the ubiquitin-proteasome system (UPS) in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. This document offers detailed protocols for key experiments, a summary of quantitative data from published studies, and visualizations of relevant pathways and workflows to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is the more active stereoisomer of MG-132, a synthetic peptide aldehyde (Z-Leu-Leu-Leu-al) that potently inhibits the chymotrypsin-like activity of the 26S proteasome.[1][2][3] The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of most intracellular proteins, which are targeted for destruction by ubiquitination.[1] By reversibly binding to the active site of the proteasome, this compound blocks the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[2][4] This inhibition allows researchers to study the stability and turnover of specific proteins, as well as the downstream consequences of proteasome dysfunction.
Key Features of this compound:
-
Potent and Reversible: Exhibits strong inhibition of the proteasome, which can be washed out to study recovery of function.[2]
-
Cell-Permeable: Readily enters cells, making it suitable for in vitro cell culture experiments.[2]
-
Broad Applicability: Used across various research areas, including cancer biology, neurodegenerative disease, and immunology.[4][5]
Mechanism of Action
The ubiquitin-proteasome system is a critical pathway for regulated protein degradation. Proteins destined for degradation are first tagged with a chain of ubiquitin molecules by a series of enzymes (E1, E2, and E3 ligases). This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This compound inhibits the proteolytic activity of the proteasome's 20S core particle, preventing the breakdown of these tagged proteins.[1] This leads to the accumulation of polyubiquitinated proteins and can trigger various cellular responses, including apoptosis, cell cycle arrest, and the unfolded protein response (UPR).[4][6]
Experimental Protocols
The following are detailed protocols for common experiments utilizing this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a cell population.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and culture for 24 hours.[7]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 20, 30, 40 µmol/L) or a vehicle control (DMSO).[7]
-
Incubation: Incubate the plate for desired time points (e.g., 3, 6, 12, 24 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
This compound
-
6-well plates
-
Cell lysis buffer (e.g., 50 mmol/L Tris-HCl, pH 7.5, 20 µmol/L ATP, 5 mmol/L MgCl₂, 1 mmol/L dithiothreitol, and 20% glycerol)[7]
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates (3 x 10⁵ cells/well) for 24 hours and then treat with this compound (e.g., 18.5 µmol/L) or vehicle for various time points (e.g., 3, 6, 12, 24 hours).[7]
-
Cell Lysis: Wash cells with cold PBS, scrape, and centrifuge. Resuspend the cell pellet in ice-cold lysis buffer and homogenize.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well black plate, mix cell lysate with the fluorogenic substrate.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.
-
Analysis: Calculate the rate of substrate cleavage to determine proteasome activity. Normalize to the protein concentration.
Western Blot Analysis
Western blotting is used to detect the accumulation of specific proteins following proteasome inhibition.
Materials:
-
This compound
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-IκBα, anti-ubiquitin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 0, 2.5, 5 µM) for a specified duration (e.g., 4-24 hours). Lyse the cells in RIPA buffer.[8][9]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies using MG-132. These values can serve as a reference for experimental design.
Table 1: IC₅₀ Values of MG-132 in Various Cell Lines
| Cell Line | Assay Duration | IC₅₀ Value | Reference |
| C6 Glioma | 24 h | 18.5 µmol/L | [7] |
| U2OS Osteosarcoma | Not specified | 1.258 ± 0.06 µM | [8] |
| HEK-293T | 48 h | 3.3 mM (free MG132) | [11] |
| MCF-7 | 48 h | 12.4 mM (free MG132) | [11] |
| MDA-MB-231 | 48 h | 13.9 mM (MG132-NPs) | [11] |
| J558L Myeloma (lysate) | Not specified | 0.22 µM (ChTL activity, (R)-MG132) | [3] |
| EMT6 Breast Cancer (lysate) | Not specified | Not specified | [3] |
Table 2: Effects of MG-132 on Protein Expression and Cellular Processes
| Cell Line | Treatment | Effect | Fold Change/Percentage | Reference | | :--- | :--- | :--- | :--- | | C6 Glioma | 18.5 µmol/L for 3 h | Proteasome activity inhibition | ~70% reduction |[7] | | U2OS | 2.5, 5 µM | Increased p53 expression | Dose-dependent increase |[8] | | U2OS | 2 µM for 24 h | Induction of early apoptosis | 46.5% of cells |[8] | | U2OS | 2 µM for 24 h | Total apoptotic response | 85.5% of cells |[8] | | NRK-49F | 5 ng/ml TGF-β1 + 0.5-5 µM MG132 | Decreased p-Smad3 expression | Dose-dependent decrease (4.6 to 2.6-fold) |[9] | | HT-1080 | 10 µM for 4 h | Increased Phospho-Cyclin D1 | Visible increase in western blot |[12] | | CAL27 | 0.2 µM MG132 + 2 µM Cisplatin (B142131) | Reduced cell viability | Significant synergistic effect |[13] |
Signaling Pathways Affected by this compound
This compound treatment impacts numerous signaling pathways by preventing the degradation of key regulatory proteins.
NF-κB Signaling Pathway
In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound blocks the degradation of IκB, thereby preventing NF-κB activation.[1][2]
Apoptosis Induction
This compound can induce apoptosis through various mechanisms, including the accumulation of pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress. For example, inhibition of the proteasome can lead to the accumulation of the tumor suppressor protein p53, which can in turn activate apoptotic pathways.[8] Additionally, the buildup of misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged.[14]
Conclusion
This compound is an indispensable tool for researchers studying the ubiquitin-proteasome system. Its ability to potently and reversibly inhibit protein degradation allows for the detailed investigation of protein turnover and the signaling pathways that are regulated by this process. The protocols and data provided in these application notes offer a solid foundation for designing and interpreting experiments aimed at understanding the complex roles of protein degradation in cellular function and disease. As with any inhibitor, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.
References
- 1. invivogen.com [invivogen.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome inhibitor MG132 inhibits the process of renal interstitial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. MG-132 | Cell Signaling Technology [cellsignal.com]
- 13. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MG-132 Treatment in Neuroblastoma Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor. By targeting the 26S proteasome, a key cellular component responsible for the degradation of ubiquitinated proteins, this compound disrupts cellular homeostasis and induces apoptosis in various cancer cell lines, including neuroblastoma.[1][2] Its mechanism of action primarily involves the stabilization of proteins that regulate cell cycle progression and apoptosis, leading to cell cycle arrest and programmed cell death.[2] Notably, this compound has been shown to inhibit the NF-κB signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[3] This document provides detailed application notes and experimental protocols for the use of this compound in neuroblastoma cell culture.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in neuroblastoma and other cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| A375 | Melanoma | 1.258 ± 0.06 µM | 24 hours | [4] |
| C6 | Glioma | 18.5 µmol/L | 24 hours | [5] |
| HPF | Human Pulmonary Fibroblast | ~20 µM | 24 hours | [6] |
Table 2: Apoptosis Induction by this compound in Neuroblastoma Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Rate | Reference |
| SK-N-BE(2) | 100 nM - 1 µM | 3 days | Dose-dependent increase | [3][7][8] |
| SH-SY5Y | 1 µM | 20 hours | Increased cell death | [9] |
| A375 | 2 µM | 24 hours | 85.5% total apoptotic cells | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in neuroblastoma cell culture.
Caption: this compound inhibits the 26S proteasome, leading to apoptosis.
Caption: General workflow for studying this compound effects.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)
-
Complete culture medium (specific to cell line)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
Protocol:
-
Culture neuroblastoma cells in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO. For a 10 mM stock, reconstitute 1 mg in 210.3 µl of DMSO.[10] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[11]
-
Treat the cells with various concentrations of this compound for the desired time.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[12]
-
Carefully remove the medium and add 100-200 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13] Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis for NF-κB and Apoptosis Markers
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay kit.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common for many antibodies.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein expression.
Conclusion
This compound is a valuable tool for studying the role of the ubiquitin-proteasome system in neuroblastoma. The protocols provided here offer a framework for investigating its effects on cell viability, apoptosis, and key signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. The ability of this compound to induce apoptosis in neuroblastoma cells highlights its potential as a therapeutic agent and warrants further investigation in preclinical models.
References
- 1. Targeting Neuroblastoma Stem Cells with Retinoic Acid and Proteasome Inhibitor | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Neuroblastoma Stem Cells with Retinoic Acid and Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into proteasome inhibitor MG132 induced apoptosis in melanoma A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MG-132 | Cell Signaling Technology [cellsignal.com]
- 11. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: (R)-MG-132 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor that has garnered significant interest in cancer research. By blocking the activity of the 26S proteasome, a key cellular component responsible for degrading ubiquitinated proteins, this compound disrupts multiple signaling pathways crucial for cancer cell survival, proliferation, and resistance to therapy.[1][2][3][4] These application notes provide a comprehensive overview of the in vivo application of this compound in mouse models of cancer, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects through several interconnected mechanisms:
-
Inhibition of the NF-κB Pathway: A primary mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] By preventing the degradation of IκBα, the inhibitor of NF-κB, this compound sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes involved in inflammation, cell survival, and proliferation.[4][5][7][8] This disruption of NF-κB activity can sensitize cancer cells to apoptosis.[6]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell types.[1][3][9] This programmed cell death is initiated through multiple pathways:
-
Extrinsic Pathway: this compound can upregulate the expression of death receptors like DR4 and DR5, making cancer cells more susceptible to apoptosis induced by ligands such as TRAIL.[10]
-
Intrinsic (Mitochondrial) Pathway: The compound can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase cascades.[9] It also modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic members like Bcl-2 and Bcl-xL while increasing pro-apoptotic members like Bax.[1][11]
-
ER Stress-Mediated Pathway: Accumulation of unfolded proteins due to proteasome inhibition can lead to endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis.[12]
-
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G2/M phase, by preventing the degradation of key cell cycle regulatory proteins such as p21 and p27.[1][9]
-
Generation of Oxidative Stress: The inhibition of proteasome activity by this compound can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[11]
Quantitative Data from In Vivo Studies
The following table summarizes quantitative data from various studies utilizing this compound in mouse models of cancer. This allows for easy comparison of dosages, administration routes, and observed efficacy across different cancer types.
| Cancer Type | Mouse Model | This compound Dosage & Route | Treatment Schedule | Key Outcomes & Efficacy | Reference |
| Esophageal Cancer | EC9706 Xenograft | 10 mg/kg; intraperitoneal (i.p.) | Daily for 25 days | Significant inhibition of tumor growth without noticeable toxicity. | [2] |
| Cervical Cancer | HeLa Xenograft | 1 mg/kg; intravenous (i.v.) | Twice a week for 4 weeks | Potent tumor inhibitory effects. | [2] |
| Osteosarcoma | HOS Xenograft | 2 mg/kg; i.p. | Every 3 days for 15 days | Modest tumor growth suppression as a single agent. Synergistic inhibitory effect when combined with cisplatin. | [13] |
| Cervical Cancer | CaSki Xenograft | 20 µg per mouse; i.p. | Single dose 3 hours before radioimmunotherapy | Increased tumor uptake of radiolabeled antibody by over 2-fold. | [14] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 15 mg/kg and 25 mg/kg; i.p. | Daily for 20 consecutive days | Dose-dependent tumor growth inhibition (57.8% at 15 mg/kg, 79.2% at 25 mg/kg). | [15] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the 26S proteasome, preventing IκBα degradation and sequestering NF-κB in the cytoplasm.
Caption: this compound induces apoptosis through extrinsic, intrinsic, and ER stress-mediated pathways.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. Specifics such as the cell line, mouse strain, and dosage may need to be optimized for the particular cancer type under investigation.
Materials:
-
This compound powder
-
Vehicle (e.g., DMSO, sterile PBS or saline)
-
Cancer cell line of interest (e.g., HOS osteosarcoma cells)
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Sterile cell culture medium
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (for cell injection and drug administration)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound by dissolving the powder in a minimal amount of DMSO (e.g., 10 mg/mL).[16][17]
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[16][18]
-
On the day of injection, dilute the stock solution to the desired final concentration with sterile PBS or saline. Ensure the final DMSO concentration is low (e.g., <5%) to minimize solvent toxicity.[16]
-
-
Tumor Cell Implantation:
-
Culture the chosen cancer cells to ~80% confluency.
-
Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or serum-free medium.
-
Determine cell viability using trypan blue exclusion.
-
Inject a suspension of viable tumor cells (e.g., 1 x 10^7 cells in 200 µL PBS) subcutaneously into the right flank of each mouse.[13]
-
-
Animal Grouping and Treatment:
-
Monitor the mice regularly for tumor growth.
-
When tumors become palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., 2 mg/kg via intraperitoneal injection every 3 days).[13]
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
Combination Therapy Group (Optional): Administer this compound in combination with another therapeutic agent (e.g., cisplatin) to assess synergistic effects.[13][19]
-
-
Monitoring and Data Collection:
-
Study Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 15-25 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.[13]
-
Tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting, RT-PCR).
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for in vivo studies with this compound in mouse cancer models.
Conclusion
This compound demonstrates significant anti-cancer activity in a variety of in vivo mouse models. Its multifaceted mechanism of action, centered on proteasome inhibition, leads to the disruption of key cancer survival pathways and the induction of apoptosis. The provided data and protocols offer a valuable resource for researchers designing and conducting preclinical studies to further evaluate the therapeutic potential of this compound, both as a single agent and in combination with other anti-cancer therapies. Careful optimization of dosage and treatment schedules for specific cancer types will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. Proteasome inhibitor MG132 induces apoptosis in human osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. The effect of proteasome inhibitor MG132 on experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitor MG132-induced apoptosis via ER stress-mediated apoptotic pathway and its potentiation by protein tyrosine kinase p56lck in human Jurkat T cells. | Semantic Scholar [semanticscholar.org]
- 13. Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis in Osteosarcoma Cells and Inhibits Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of proteasome inhibitor MG132, external radiation and unlabeled antibody on the tumor uptake and biodistribution of 188Re-labeled anti-E6 C1P5 antibody in cervical cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. MG-132 | Cell Signaling Technology [cellsignal.com]
- 19. Proteasome Inhibitor MG132 Enhances Sensitivity to Cisplatin on Ovarian Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Ubiquitinated Proteins by Western Blot Using (R)-MG-132
Introduction
Protein ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, DNA repair, and trafficking. The covalent attachment of ubiquitin, a small 76-amino acid protein, to target proteins can result in the formation of monoubiquitin or polyubiquitin (B1169507) chains. The nature of these ubiquitin chains dictates the functional outcome for the modified protein. The most well-characterized function of polyubiquitination, particularly through lysine (B10760008) 48 (K48)-linked chains, is the targeting of proteins for degradation by the 26S proteasome.
Studying the ubiquitination status of a protein of interest can provide valuable insights into its regulation and function. However, the transient nature of ubiquitination and the rapid degradation of ubiquitinated proteins by the proteasome pose significant challenges for their detection. The use of proteasome inhibitors is therefore essential to allow for the accumulation of ubiquitinated proteins to detectable levels.
(R)-MG-132 is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the 26S proteasome.[1][2] By blocking the chymotrypsin-like activity of the proteasome, this compound treatment leads to the accumulation of polyubiquitinated proteins within the cell, facilitating their detection by methods such as Western blotting.[1][2]
These application notes provide a detailed protocol for the enrichment and detection of ubiquitinated proteins from cultured cells treated with this compound. The protocol covers cell culture and treatment, preparation of specialized lysis buffers to preserve ubiquitination, separation of high molecular weight ubiquitinated proteins by SDS-PAGE, and their immunodetection by Western blot.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway and the experimental workflow for detecting ubiquitinated proteins following this compound treatment.
Caption: Workflow for detecting ubiquitinated proteins using this compound.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
This protocol describes the treatment of cultured mammalian cells with this compound to induce the accumulation of ubiquitinated proteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete cell culture medium. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. Refer to Table 1 for starting recommendations.[2][3][4][5]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Following incubation, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to Part 2: Cell Lysis and Protein Extraction.
-
Table 1: Recommended this compound Treatment Conditions
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Reference(s) |
| HEK293/293T | 10 - 40 | 4 - 8 | [3] |
| HeLa | 1 - 50 | 0.5 - 24 | [3][6] |
| HT-1080 | 10 | 4 | [4] |
| PC12 | 100 | 24 | [5] |
| PC3 | 20 | 48 | [5] |
| MDA-MB-468 | 1 | 24 | [7] |
| General Starting Range | 5 - 25 | 1 - 6 | [4][8] |
Part 2: Cell Lysis and Protein Extraction
To preserve the ubiquitination status of proteins, it is crucial to lyse the cells in a buffer containing inhibitors of both proteases and deubiquitinating enzymes (DUBs).
Materials:
-
RIPA Lysis Buffer (see Table 2 for recipe)
-
Protease Inhibitor Cocktail (100X)
-
Deubiquitinase (DUB) Inhibitor Cocktail (see Table 3 for components)
-
Cell scraper, ice-cold
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Prepare Complete Lysis Buffer: Immediately before use, supplement the RIPA Lysis Buffer with Protease Inhibitor Cocktail (1X final concentration) and DUB inhibitors (see Table 3 for recommended concentrations). Keep the complete lysis buffer on ice.
-
Cell Lysis:
-
Add an appropriate volume of ice-cold complete lysis buffer to each plate of washed cells (e.g., 500 µL for a 10 cm dish).
-
Using a cold cell scraper, scrape the cells from the surface of the plate.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Clarification:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentration of all samples with the complete lysis buffer.
-
Table 2: RIPA Lysis Buffer Recipe
| Component | Final Concentration | Purpose | Reference(s) |
| Tris-HCl, pH 8.0 | 50 mM | Buffering agent | [8] |
| NaCl | 150 mM | Prevents non-specific protein aggregation | [8] |
| NP-40 (Igepal CA-630) | 1% | Non-ionic detergent | [8] |
| Sodium Deoxycholate | 0.5% | Ionic detergent | [8] |
| SDS | 0.1% | Ionic detergent | [8] |
Table 3: Recommended Deubiquitinase (DUB) and Protease Inhibitors
| Inhibitor | Stock Concentration | Final Concentration | Target | Reference(s) |
| N-ethylmaleimide (NEM) | 1 M in Ethanol | 5 - 50 mM | Cysteine proteases (DUBs) | [9] |
| Iodoacetamide (IAA) | 1 M in H2O | 5 - 10 mM | Cysteine proteases (DUBs) | [10] |
| PR-619 (pan-DUB inhibitor) | 10 mM in DMSO | 10 - 50 µM | Broad-spectrum DUBs | [11] |
| PMSF | 100 mM in Isopropanol | 1 mM | Serine proteases | [12][13] |
| Aprotinin | 10 mg/mL in H2O | 2 µg/mL | Serine proteases | [13] |
| Leupeptin | 10 mg/mL in H2O | 10 µg/mL | Serine and cysteine proteases | [13] |
| Pepstatin A | 1 mg/mL in Methanol | 1 µg/mL | Aspartic proteases | [13] |
Part 3: SDS-PAGE and Western Blotting
Ubiquitinated proteins often have a high molecular weight and appear as a smear or a ladder of bands on a Western blot. Therefore, optimizing the SDS-PAGE conditions is crucial for their resolution.
Materials:
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (see Table 4 for recommendations)
-
SDS-PAGE running buffer
-
PVDF membrane (0.45 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (anti-Ubiquitin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
Mix equal amounts of protein lysate (e.g., 20-40 µg) with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto an SDS-PAGE gel. For high molecular weight ubiquitinated proteins, a lower percentage acrylamide (B121943) gel or a gradient gel is recommended (see Table 4).[9] The Tris-Tricine gel system can also improve the resolution of a wide range of protein sizes.[14][15][16]
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ubiquitin antibody diluted in blocking buffer overnight at 4°C. Refer to Table 5 for recommended antibody dilutions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Table 4: SDS-PAGE Gel Recommendations for Ubiquitinated Proteins
| Protein Size Range | Recommended Gel Type | Reference(s) |
| < 30 kDa | Tris-Tricine SDS-PAGE (10-16.5%) | [14][15][16] |
| 20 - 200 kDa | Tris-Glycine SDS-PAGE (8-12%) | [9] |
| High Molecular Weight Smear | Tris-Glycine SDS-PAGE (4-12% gradient) | [9] |
Table 5: Recommended Anti-Ubiquitin Antibody Dilutions
| Antibody (Example) | Application | Recommended Dilution | Reference(s) |
| Cell Signaling Technology #3933 | Western Blotting | 1:1000 | [17] |
| Santa Cruz Biotechnology (P4D1) | Western Blotting | 1:500 - 1:1000 | [18] |
| ENZO Life Sciences (VU-1) | Western Blotting | 1:1000 | [18] |
| Bio-Rad (Anti-Ub, clone P4D1) | Western Blotting | 1:5000 | [19] |
Controls and Data Interpretation
Positive Control: A lysate from cells known to have high levels of protein ubiquitination or a commercially available ubiquitinated protein lysate should be used.[20] Treating a parallel cell culture with a known proteasome activator or another proteasome inhibitor can also serve as a positive control.
Negative Control: A lysate from cells where the protein of interest is knocked out or knocked down can serve as a negative control to ensure antibody specificity. An untreated cell lysate will also serve as a negative control to demonstrate the effect of this compound.
Loading Control: To ensure equal protein loading across all lanes, the membrane should be probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
Data Interpretation: Upon treatment with this compound, an accumulation of high molecular weight protein species, often appearing as a smear or a ladder of bands, is expected when probing with an anti-ubiquitin antibody. This indicates a global increase in protein ubiquitination due to proteasome inhibition. To investigate the ubiquitination of a specific protein of interest, an immunoprecipitation step using an antibody against that protein would be necessary, followed by Western blotting with an anti-ubiquitin antibody.
References
- 1. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 2. ubpbio.com [ubpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. MG-132 | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetechindia.com [lifetechindia.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 11. benchchem.com [benchchem.com]
- 12. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Tricine-SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ubiquitin Antibody | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 20. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: (R)-MG-132 for Autophagy Induction and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor. While the broader MG-132 compound is widely recognized for its ability to block the chymotrypsin-like activity of the 26S proteasome, the specific effects of its (R)-enantiomer on cellular processes are an area of growing interest. Inhibition of the proteasome leads to an accumulation of polyubiquitinated proteins, triggering cellular stress responses, including the induction of autophagy as a compensatory protein degradation pathway. These application notes provide a comprehensive overview of the use of this compound for inducing and analyzing autophagy in mammalian cells.
Note on Stereoisomers: The majority of published literature refers to "MG-132" without specifying the particular stereoisomer used. While some evidence suggests that the (S)-enantiomer is the more active form in terms of proteasome inhibition, the specific activity of this compound in autophagy induction is not as well-characterized. Therefore, it is crucial for researchers to empirically determine the optimal concentration and treatment time for their specific cell type and experimental conditions.
Mechanism of Action: this compound-Induced Autophagy
This compound induces autophagy primarily through the induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR). The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition overwhelms the ER's protein-folding capacity, leading to the activation of key UPR signaling pathways.
Two major pathways implicated in MG-132-induced autophagy are:
-
PERK-eIF2α-ATF4-CHOP Pathway: The activation of PERK (Protein kinase R-like endoplasmic reticulum kinase) leads to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), which in turn upregulates the transcription factor ATF4 (Activating Transcription Factor 4). ATF4 promotes the expression of various autophagy-related genes.
-
IRE1 Pathway: IRE1 (Inositol-requiring enzyme 1) is another ER stress sensor that, upon activation, can initiate signaling cascades that contribute to autophagy induction.
The resulting autophagic process engulfs aggregated proteins and damaged organelles into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of MG-132 on autophagy markers. Note that these studies did not specify the use of the (R)-enantiomer.
Table 1: Effect of MG-132 on LC3-II/I Ratio in ELT3 Cells
| Treatment | 24 hours (LC3-II/I Ratio) | 48 hours (LC3-II/I Ratio) |
| Control | ~1.0 | ~1.0 |
| 1 µM MG-132 | ~2.5[1] | ~2.0[1] |
| 2 µM MG-132 | ~3.0[1] | ~2.8[1] |
Table 2: Quantification of Autophagic Vacuoles in NRVMs
| Treatment | Number of GFP-LC3 Puncta per Cell |
| DMSO (Control) | ~5 |
| 1 µM MG-132 (12 hours) | ~25 |
| Bafilomycin A1 | ~30 |
| 1 µM MG-132 + Bafilomycin A1 | ~55 |
Experimental Protocols
Protocol 1: Induction of Autophagy with this compound in Cultured Cells
This protocol provides a general guideline for inducing autophagy using this compound. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, HEK293)
-
Complete cell culture medium
-
This compound (prepared as a stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium. A typical starting concentration range is 1-10 µM.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
-
Incubation: Incubate the cells for a desired period. A typical time course is 4, 8, 12, or 24 hours.
-
Cell Harvesting: After incubation, cells can be harvested for downstream analysis, such as Western blotting or immunofluorescence.
Protocol 2: Western Blot Analysis of Autophagy Markers (LC3-I/II and p62/SQSTM1)
This protocol describes the detection of key autophagy markers by Western blot.
Materials:
-
Treated and control cell lysates (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LC3B (1:1000 dilution)
-
Mouse anti-p62/SQSTM1 (1:1000 dilution)
-
Mouse anti-β-actin or anti-GAPDH (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using image analysis software. The ratio of LC3-II to LC3-I is a key indicator of autophagy induction. A decrease in p62 levels also indicates autophagic degradation.
-
Protocol 3: Immunofluorescence Analysis of LC3 Puncta
This protocol allows for the visualization of autophagosome formation by staining for endogenous LC3.
Materials:
-
Cells grown on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 50 µg/ml digitonin (B1670571) in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (1:200 dilution in blocking buffer)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG, 1:500 dilution in blocking buffer)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block with blocking buffer for 30 minutes at room temperature.
-
-
Antibody Staining:
-
Incubate cells with the primary anti-LC3B antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash cells three times with PBS.
-
Incubate with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Autophagosomes will appear as distinct green puncta (for Alexa Fluor 488) in the cytoplasm.
-
Quantify the number of LC3 puncta per cell in multiple fields of view. An increase in the number of puncta per cell indicates autophagy induction.
-
Protocol 4: Autophagy Flux Assay
This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation. It involves treating cells with this compound in the presence or absence of a lysosomal inhibitor like Bafilomycin A1.
Materials:
-
Same as Protocol 1
-
Bafilomycin A1 (stock solution in DMSO)
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 of Protocol 1.
-
Treatment:
-
Divide cells into four groups:
-
Vehicle control (DMSO)
-
This compound alone
-
Bafilomycin A1 alone (e.g., 100 nM)
-
This compound + Bafilomycin A1
-
-
For the co-treatment group, add Bafilomycin A1 for the last 2-4 hours of the this compound treatment period.
-
-
Analysis:
-
Harvest the cells and perform Western blotting for LC3 as described in Protocol 2.
-
Interpretation: A further increase in the LC3-II band intensity in the co-treated sample compared to the this compound alone sample indicates a functional autophagic flux (i.e., this compound is inducing autophagosome formation, and these are being degraded by lysosomes). If there is no significant difference, it may suggest that this compound is impairing lysosomal degradation.
-
Visualizations
Caption: Signaling pathway of this compound-induced autophagy.
Caption: Experimental workflow for the autophagy flux assay.
References
Application Notes and Protocols for Cell Cycle Arrest Studies Using (R)-MG-132
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor. It is the more active enantiomer of MG-132, which is a widely used tool in cell biology to study the role of the ubiquitin-proteasome pathway in various cellular processes. By inhibiting the 26S proteasome, this compound blocks the degradation of numerous cellular proteins, leading to their accumulation. This disruption of protein homeostasis can trigger a variety of cellular responses, including cell cycle arrest and apoptosis.[1][2] These characteristics make this compound a valuable tool for investigating the mechanisms of cell cycle control and for identifying potential therapeutic targets in cancer and other diseases characterized by aberrant cell proliferation.
This document provides detailed application notes and protocols for utilizing this compound to induce cell cycle arrest in mammalian cells.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the chymotrypsin-like activity of the 20S proteasome core particle.[2] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. This process is crucial for the regulation of many short-lived proteins that control key cellular functions, including the cell cycle.
By inhibiting the proteasome, this compound leads to the accumulation of critical cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27.[3][4][5] The buildup of these proteins disrupts the normal progression of the cell cycle, often leading to arrest at the G2/M or S phase, depending on the cell type and experimental conditions.[3][4][6][7] Furthermore, the accumulation of pro-apoptotic proteins and the inhibition of pro-survival signaling pathways, such as NF-κB, can ultimately trigger programmed cell death (apoptosis).[8][9][10][11]
Data Presentation: Efficacy of MG-132 in Various Cell Lines
The following tables summarize the effective concentrations and observed effects of MG-132 (the racemic mixture containing the active (R)-enantiomer) on cell cycle distribution and viability in different cancer cell lines. Researchers should consider this data as a starting point and optimize the concentration of this compound for their specific cell line and experimental setup, noting that this compound is expected to be more potent.
| Cell Line | Cancer Type | Effective Concentration (µM) | Incubation Time (h) | Key Observations |
| U2OS | Osteosarcoma | 1, 2.5, 5 | 24 | Dose-dependent increase in the sub-G1 population (indicative of apoptosis).[12] |
| C6 Glioma | Glioma | 18.5 | 24 | IC50 value; induced apoptosis and cell cycle arrest.[13] |
| HeLa | Cervical Cancer | ~5 | 24 | IC50 value; induced S, G2/M, or non-specific phase arrests in a dose-dependent manner.[6] |
| Calu-6 | Lung Cancer | 1-30 | 24 | Induced S phase arrest.[7] |
| HL-60 | Leukemia | 2 | 12-24 | G2/M arrest observed at 12h, followed by apoptosis at 24h.[4] |
| MG-63 | Osteosarcoma | Not specified | Not specified | Caused G2/M phase arrest.[3] |
| HCT116 (p53+/+ and p53-/-) | Colon Carcinoma | 0.51 (p53+/+), 0.35 (p53-/-) | 72 | IC50 values for cell viability, indicating p53-independent effects.[14] |
| GBC-SD | Gallbladder Carcinoma | 2.5, 5, 10 | 48 | Dose-dependent inhibition of proliferation and induction of apoptosis.[15] |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce cell cycle arrest.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells
-
Cell culture plates or flasks
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 10 mM.[2] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
Treatment with this compound: Dilute the this compound stock solution in complete culture medium to the desired final concentration. A typical starting range is 1-20 µM.[2][16] Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours). The optimal incubation time will vary depending on the cell line and the desired outcome.
-
Harvesting Cells:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Cell Counting and Viability: Resuspend the cell pellet in fresh medium and determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Downstream Analysis: The harvested cells are now ready for downstream analysis, such as cell cycle analysis by flow cytometry (Protocol 2) or protein analysis by Western blotting (Protocol 3).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide (PI)
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide staining and flow cytometry.[17][18]
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[17][18]
-
Flow cytometer
Procedure:
-
Fixation:
-
Centrifuge the harvested cells (approximately 1 x 10^6 cells per sample) at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While gently vortexing, add 4 ml of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[17][18]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use an appropriate laser (e.g., 488 nm) for excitation and collect the PI fluorescence in the red channel (e.g., FL2 or FL3).[19]
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells with fragmented DNA.
-
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol outlines the procedure for analyzing the expression levels of key cell cycle regulatory proteins in this compound-treated cells by Western blotting.[20][21][22]
Materials:
-
Harvested cells from Protocol 1
-
RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against target proteins (e.g., Cyclin B1, p21, p27, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the harvested cell pellet with cold PBS and centrifuge.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control like β-actin or GAPDH to normalize the data.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. MG-132 | Cell Signaling Technology [cellsignal.com]
- 3. Caspase-8 dependent osteosarcoma cell apoptosis induced by proteasome inhibitor MG132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor MG-132 mediated expression of p27Kip1 via S-phase kinase protein 2 degradation induces cell cycle coupled apoptosis in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of MG132, a proteasome inhibitor on HeLa cells in relation to cell growth, reactive oxygen species and GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MG132, a proteasome inhibitor decreased the growth of Calu-6 lung cancer cells via apoptosis and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MG132, a proteasome inhibitor, induced death of calf pulmonary artery endothelial cells via caspase-dependent apoptosis and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. The effect of proteasome inhibitor MG132 on experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitors Induce p53-Independent Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. selleckchem.com [selleckchem.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. bio-rad.com [bio-rad.com]
Investigating NF-κB Signaling with (R)-MG-132 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The aberrant activation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the NF-κB pathway has emerged as a significant target for therapeutic intervention.
(R)-MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor. It is a synthetic peptide aldehyde that specifically inhibits the chymotrypsin-like activity of the 26S proteasome.[1][2] In the canonical NF-κB signaling pathway, the activation of NF-κB is tightly controlled by its inhibitory proteins, the inhibitors of κB (IκB). Upon stimulation by various stimuli, such as inflammatory cytokines, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the 26S proteasome. This degradation allows the NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and initiate the transcription of target genes.[3][4]
This compound blocks the degradation of IκBα by inhibiting the proteasome, thereby preventing the nuclear translocation and activation of NF-κB.[2][5][6] This property makes this compound an invaluable tool for studying the intricacies of the NF-κB signaling pathway and for identifying potential therapeutic agents that target this pathway.
These application notes provide detailed protocols for utilizing this compound to investigate NF-κB signaling, including methods for assessing IκBα degradation, NF-κB nuclear translocation, and NF-κB-dependent reporter gene expression.
Mechanism of Action of this compound in NF-κB Signaling
The primary mechanism by which this compound inhibits NF-κB activation is through the inhibition of the 26S proteasome.
References
- 1. MG132 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. The effect of proteasome inhibitor MG132 on experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (R)-MG-132 in Primary Neuron Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor. It primarily inhibits the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS plays a crucial role in the degradation of misfolded or damaged proteins, thereby maintaining cellular homeostasis. In neurobiology, the UPS is implicated in various processes, including synaptic plasticity, neurite outgrowth, and the prevention of protein aggregation. Dysfunction of the UPS is a hallmark of several neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
These application notes provide a comprehensive guide for the use of this compound in primary neuron culture experiments. The information compiled from various studies will aid researchers in designing and executing experiments to investigate the effects of proteasome inhibition on neuronal function and survival.
Mechanism of Action
This compound, a peptide aldehyde, selectively blocks the proteolytic activity of the 26S proteasome complex[1]. This inhibition leads to the accumulation of polyubiquitinated proteins that would otherwise be degraded[2][3]. The cellular consequences of proteasome inhibition in neurons are multifaceted and can include the induction of apoptosis, modulation of signaling pathways, and alterations in gene expression.
Applications in Primary Neuron Culture
-
Induction of Neuronal Apoptosis: this compound is widely used to model the effects of proteasomal dysfunction and to induce apoptosis in neuronal cells. This is valuable for studying the molecular mechanisms of neurodegeneration[2][3][4].
-
Neuroprotection Studies: Paradoxically, under certain conditions, mild proteasome inhibition has been suggested to have neuroprotective effects, potentially by upregulating stress-response proteins or modulating signaling pathways like the CREB/BDNF pathway[5][6][7].
-
Investigation of Signaling Pathways: By inhibiting the degradation of specific proteins, this compound can be used to study the role of the UPS in regulating various signaling cascades, such as the NF-κB pathway[8].
-
Synaptic Function and Plasticity: The UPS is involved in the turnover of synaptic proteins. This compound can be employed to investigate the impact of proteasome activity on synaptic structure and function[9].
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound in neuronal cell cultures. These values can serve as a starting point for experimental design, though optimal conditions should be determined empirically for each specific primary neuron type and experimental setup.
Table 1: Effective Concentrations and Incubation Times of this compound in Neuronal Cells
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Primary Mesencephalic Neurons | 5 µM | Not Specified | >60% loss of TH-positive neurons | [2][3][4] |
| Rat Neural Stem Cells (NSCs) | 100 nM | 48 hours | Increased percentage of neurons, toxicity | [6][7] |
| Immortalized Dopaminergic Neuronal Cells (N27) | 2-10 µM | Time-dependent | Cytotoxicity | [2][3][4] |
| Immortalized Dopaminergic Neuronal Cells (N27) | 5 µM | 10 minutes | >70% reduction in proteasomal activity | [2][3][4] |
| Human Motor Neurons (hMNs) | 10 nM - 1 µM | 1 day | Viable at all concentrations | [10] |
| SH-SY5Y Neuroblastoma Cells | 1-10 µM | 20 hours | Increased cell death | [7] |
| C6 Glioma Cells | 10-40 µM | 24 hours | Dose-dependent inhibition of proliferation | [11] |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 Value | Assay | Reference |
| General Proteasome Inhibition | 100 nM | Proteasome activity assay | [8] |
| Calpain Inhibition | 1.2 µM | Calpain activity assay | [8] |
| C6 Glioma Cells | 18.5 µM (at 24h) | MTT assay for cell viability | [11] |
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol provides a general guideline for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
E18 rat or mouse embryos
-
Dissection medium: Hank's Balanced Salt Solution (HBSS)
-
Digestion solution: 0.25% Trypsin-EDTA
-
Plating medium: Neurobasal medium with B-27 supplement, GlutaMAX, and 10% Fetal Bovine Serum (FBS)
-
Maintenance medium: Neurobasal medium with B-27 supplement and GlutaMAX
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Laminin (B1169045) (optional)
Procedure:
-
Coat culture surfaces with Poly-D-lysine (50 µg/mL) overnight at 37°C. For enhanced attachment and differentiation, follow with a laminin (5 µg/mL) coating for at least 2 hours at 37°C. Wash plates twice with sterile water and allow to dry.
-
Euthanize a pregnant E18 rodent according to approved animal welfare protocols.
-
Dissect the cortices or hippocampi from the embryonic brains in ice-cold HBSS.
-
Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 50,000-100,000 cells/cm² on the prepared plates in plating medium.
-
After 4 hours, replace the plating medium with maintenance medium.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Replace half of the medium every 3-4 days. Neurons are typically ready for experimental use between 7 and 14 days in vitro (DIV).
Protocol 2: this compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Primary neuron culture (DIV 7-14)
-
Maintenance medium
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10 mM. Store aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed maintenance medium to the desired final concentration. It is crucial to perform serial dilutions to ensure accuracy.
-
Remove the existing medium from the primary neuron cultures and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration used.
-
Incubate the neurons for the desired duration (e.g., 4, 8, 12, 24, or 48 hours) at 37°C and 5% CO₂.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
Materials:
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
After treatment, collect the cells and pellet them by centrifugation.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with cell lysis buffer.
-
Add reaction buffer (containing DTT) to each sample.
-
Add the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400-405 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.
Protocol 5: Immunocytochemistry
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% goat serum in PBS
-
Primary antibody (e.g., anti-active caspase-3, anti-ubiquitin)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the treated neurons on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by this compound in neurons.
Caption: General experimental workflow for using this compound.
Caption: Logical flow from proteasome inhibition to cell death.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 4. Proteasome inhibitor MG-132 induces dopaminergic degeneration in cell culture and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. Viability Assays for Cells in Culture [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 9. Proteasome Inhibition Triggers Activity-Dependent Increase in the Size of the Recycling Vesicle Pool in Cultured Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-MG-132 Concentration
Welcome to the technical support center for the use of (R)-MG-132. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this potent proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and cell-permeable peptide aldehyde that acts as a proteasome inhibitor.[1][2][3] It primarily blocks the chymotrypsin-like activity of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins in eukaryotic cells.[2][4] By inhibiting the proteasome, this compound prevents the degradation of proteins targeted for destruction, leading to their accumulation. This disruption of protein homeostasis affects various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2][4]
Q2: What is a typical starting concentration and incubation time for this compound in cell culture experiments?
A common starting point for this compound concentration is in the range of 1-10 µM.[2][5] However, the optimal concentration is highly dependent on the specific cell line and the experimental objective.[2] Incubation times can vary widely, from 1 to 24 hours.[5][6] For observing the accumulation of short-lived proteins, a shorter treatment of 2-8 hours is often sufficient.[2][7] It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and protein of interest.[2][8][9]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a lyophilized powder and is soluble in solvents like DMSO, ethanol, and DMF.[3][6][10] To prepare a 10 mM stock solution, for example, you can reconstitute 1 mg of this compound in 210.3 µl of DMSO.[6][10] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to store it at -20°C, protected from light.[2][3][6] Once in solution, it is best to use it within one month to maintain potency.[2][6]
Q4: Can this compound affect signaling pathways other than the ubiquitin-proteasome system?
Yes, at higher concentrations (in the low µM range), MG-132 can inhibit other proteases such as calpains and cathepsins.[1][11] This is an important consideration for interpreting experimental results, and using the lowest effective concentration is recommended to maintain specificity for the proteasome.
Troubleshooting Guide
Problem 1: I am not observing the expected accumulation of my protein of interest after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20 µM) to find the optimal one for your cell line and protein.[2] |
| Insufficient Treatment Time | The incubation time might be too short. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for protein accumulation.[2][8] |
| Protein Degraded by Other Pathways | Your protein might be degraded by other mechanisms like lysosomal proteases. Consider co-treatment with lysosomal inhibitors (e.g., chloroquine, bafilomycin A1) to investigate this possibility.[2][12] |
| Poor Cell Health | Ensure that your cells are healthy and not overly confluent, as this can alter their response to treatment.[2] |
| Loss of this compound Potency | Improper storage can lead to degradation of the compound. Ensure it is stored correctly at -20°C in aliquots and protected from light.[2][6] Use a fresh aliquot for your experiment. |
Problem 2: Significant cell death is observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High Cell Line Sensitivity | Some cell lines are inherently more sensitive to proteasome inhibition.[2] Reduce the concentration of this compound and/or shorten the incubation time. It is essential to perform a cell viability assay (e.g., MTT, MTS) to establish a toxicity profile for your specific cell line.[2] |
| Solvent Toxicity | The solvent (e.g., DMSO) used to dissolve this compound can be toxic at higher concentrations. Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.[2][10] |
Data Presentation: this compound Concentration and IC50 Values
The optimal concentration of this compound varies significantly between cell lines. The following table summarizes some reported concentrations and IC50 values.
| Cell Line | Assay Type | Concentration | Incubation Time | IC50 Value |
| C6 glioma | Cell Viability (MTT) | 10-40 µM | 24 h | 18.5 µM[13] |
| Ovarian Cancer (ES-2) | Cell Viability (WST-1) | 0.5-2 µM | 18-24 h | ~1.5 µM[14] |
| Ovarian Cancer (HEY-T30) | Cell Viability (WST-1) | 0.5-2 µM | 18-24 h | <0.5 µM[14] |
| Ovarian Cancer (OVCAR-3) | Cell Viability (WST-1) | 0.5-2 µM | 18-24 h | <0.5 µM[14] |
| OSCC (CAL27) | Cell Viability (CCK-8) | 0.2 µM (with 2 µM CDDP) | 48 h | N/A[15] |
| LP-1 | Apoptosis Assay | 300 nM | 24 h | N/A[16] |
| PC3 | Growth Inhibition | 20 µM | 48 h | 0.6 µM[16] |
| HEK-293T | Cell Viability | N/A | 48 h | 3.3 mM (free MG132)[17] |
| MCF-7 | Cell Viability | N/A | 48 h | 12.4 mM (free MG132)[17] |
| MDA-MB-231 | Cell Viability | N/A | 48 h | 12.4 mM (free MG132)[17] |
Note: IC50 values can vary based on the assay and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effects of this compound on a specific cell line and identify a suitable concentration range for further experiments.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 0.1, 1, 5, 10, 25, and 50 µM.[2][5] Include a vehicle-only control (e.g., DMSO at the highest concentration used for dilutions).[2]
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for a desired time period (e.g., 24 or 48 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[18]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Ubiquitinated Protein Accumulation
Objective: To confirm the inhibitory activity of this compound on the proteasome by detecting the accumulation of polyubiquitinated proteins.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (determined from the viability assay) or a vehicle control for the determined incubation time (e.g., 4 hours).[5]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: An increase in the high molecular weight smear of ubiquitinated proteins in the this compound-treated samples compared to the control indicates successful proteasome inhibition.[2] A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the 26S proteasome, preventing IκB degradation and subsequent NF-κB activation.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. MG132 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. MG-132 | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. mdpi.com [mdpi.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: (R)-MG-132 Off-Target Effects on Calpain and Other Proteases
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of (R)-MG-132, with a specific focus on calpain and other proteases. Understanding these off-target interactions is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the (R)-stereoisomer of MG-132, a potent, cell-permeable, and reversible proteasome inhibitor. Its primary target is the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells. This compound is a more effective inhibitor of the chymotrypsin-like (ChTL), trypsin-like (TL), and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome compared to its (S)-stereoisomer.[1]
Q2: What are the known off-target effects of this compound?
While potent against the proteasome, this compound exhibits inhibitory activity against other proteases, most notably calpains.[2][3] It has also been shown to inhibit other cysteine proteases like cathepsins and can induce apoptosis through caspase-dependent pathways.[4][5][6][7] These off-target effects are concentration-dependent and should be considered when designing experiments.
Q3: How does the inhibitory activity of this compound on calpain compare to its effect on the proteasome?
This compound is significantly more potent in inhibiting the proteasome than calpain. The IC50 value for proteasome inhibition is in the nanomolar range, while for calpain it is in the micromolar range.[3][8] This separation in potency allows for a therapeutic window where proteasome inhibition can be achieved with minimal impact on calpain activity. However, at higher concentrations, off-target inhibition of calpain is likely to occur.
Q4: What are the cellular consequences of calpain inhibition by this compound?
Calpains are calcium-activated neutral proteases involved in various cellular processes, including signal transduction, cell motility, and apoptosis. Inhibition of calpain by this compound can interfere with these processes, leading to effects that are independent of proteasome inhibition. For example, since calpains can be involved in the activation of NF-κB, a key regulator of inflammation and cell survival, its inhibition can modulate this pathway.
Q5: How can I differentiate between the on-target (proteasome) and off-target (e.g., calpain) effects of this compound in my experiments?
To dissect the specific effects of this compound, it is crucial to include appropriate controls. This can involve using a more specific proteasome inhibitor with a different chemical structure (e.g., bortezomib (B1684674) or lactacystin) in parallel experiments.[9] Additionally, employing specific inhibitors for the suspected off-target proteases (e.g., a calpain-specific inhibitor) can help to delineate the observed cellular phenotype. Another approach is to use siRNA-mediated knockdown of the specific proteases to confirm their involvement.
Data Presentation
This compound Protease Selectivity Profile
The following table summarizes the inhibitory concentrations (IC50) of this compound and its racemate (MG-132) against its primary target and known off-target proteases. This data is essential for determining appropriate experimental concentrations to maximize on-target effects while minimizing off-target interactions.
| Protease Target | Inhibitor | IC50 Value | Reference |
| Proteasome | |||
| Chymotrypsin-like (ChTL) | This compound | 0.22 µM | [1] |
| Trypsin-like (TL) | This compound | 34.4 µM | [1] |
| Peptidylglutamyl-Peptide Hydrolyzing (PGPH) | This compound | 2.95 µM | [1] |
| 20S Proteasome (ZLLL-MCA substrate) | MG-132 | 100 nM | [2][3] |
| 20S Proteasome (SucLLVY-MCA substrate) | MG-132 | 850 nM | [2] |
| Calpains | |||
| m-Calpain | MG-132 | 1.2 µM | [3] |
| m-Calpain (casein-degrading activity) | MG-132 | 1.25 µM | [2] |
| Cathepsins | |||
| Cathepsin-L | MG-132 | Nanomolar potency | [10] |
| Other | |||
| NF-κB activation | MG-132 | 3 µM | [11] |
| SARS-CoV-2 Mpro | MG-132 | 3.9 µM | [8] |
Experimental Protocols
Protocol 1: In Vitro Calpain Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on calpain activity.
Materials:
-
Purified calpain enzyme
-
Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM CaCl2)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-inhibitor control.
-
In a 96-well plate, add the diluted this compound or control solutions.
-
Add the purified calpain enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the calpain substrate to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Plot the reaction rates against the this compound concentrations to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. This protocol outlines the steps to confirm the engagement of this compound with the proteasome and potentially with off-target proteases like calpain.
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against the proteasome subunit and calpain)
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (proteasome subunit and calpain) in the supernatant by Western blotting.
-
A shift in the melting curve (i.e., more soluble protein at higher temperatures) in the presence of this compound indicates target engagement.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Unexpected cellular phenotype not consistent with proteasome inhibition. | Off-target inhibition of calpain or other proteases. | - Use a more specific proteasome inhibitor (e.g., bortezomib) as a control.- Co-treat with a specific calpain inhibitor to see if the phenotype is rescued.- Perform siRNA knockdown of calpain to mimic its inhibition. |
| No effect of this compound at expected concentrations. | - Compound degradation.- Insufficient cellular uptake.- Cell line is resistant. | - Prepare fresh stock solutions of this compound.- Increase incubation time or concentration.- Verify compound uptake using a cellular thermal shift assay (CETSA).- Test a different cell line. |
| High cellular toxicity at low concentrations. | - Off-target effects on essential cellular processes.- Solvent toxicity. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration is below 0.1%.- Include a vehicle-only control. |
| Inconsistent results between experiments. | - Variation in cell confluency or health.- Instability of this compound in solution. | - Standardize cell culture conditions.- Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Mandatory Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. MG-132 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural and Biochemical Analysis of the Dual Inhibition of MG-132 against SARS-CoV-2 Main Protease (Mpro/3CLpro) and Human Cathepsin-L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by the proteasome inhibitor MG132 in human HCC cells: Possible correlation with specific caspase-dependent cleavage of beta-catenin and inhibition of beta-catenin-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MG132, a proteasome inhibitor, induced death of calf pulmonary artery endothelial cells via caspase-dependent apoptosis and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 9. Proteasome Inhibitors [labome.com]
- 10. Structural and Biochemical Analysis of the Dual Inhibition of MG-132 against SARS-CoV-2 Main Protease (Mpro/3CLpro) and Human Cathepsin-L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MG132 - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Cell Toxicity of (R)-MG-132 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cellular toxicity of (R)-MG-132 in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, reversible, and cell-permeable peptide aldehyde that primarily functions as a proteasome inhibitor. It selectively blocks the chymotrypsin-like activity of the 26S proteasome, a crucial cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of proteins that are normally targeted for degradation, thereby affecting a multitude of cellular processes including cell cycle progression, apoptosis, and signal transduction.
Q2: What are the common causes of cell toxicity observed with this compound treatment?
The cytotoxicity of this compound is a direct consequence of its mechanism of action. The accumulation of undegraded proteins leads to cellular stress, specifically:
-
Induction of Apoptosis: MG-132 is a well-documented inducer of apoptosis through both intrinsic and extrinsic pathways. This is often mediated by the activation of caspases.
-
Cell Cycle Arrest: By preventing the degradation of key cell cycle regulatory proteins, MG-132 can cause cells to arrest at various phases of the cell cycle, most commonly at the G2/M phase.[1]
-
Generation of Reactive Oxygen Species (ROS): Proteasome inhibition can lead to mitochondrial dysfunction and an increase in intracellular ROS levels, contributing to oxidative stress and subsequent cell death.
-
Off-Target Effects: At higher concentrations, this compound can inhibit other cellular proteases such as calpains and cathepsins, which can contribute to its cytotoxic effects.
Q3: How can I determine the optimal concentration of this compound for my long-term experiment?
The optimal concentration is highly cell-type dependent and requires empirical determination. A dose-response study is critical. For long-term experiments, the goal is to use the lowest effective concentration that achieves the desired level of proteasome inhibition without causing excessive cell death. It is advisable to start with a low concentration (e.g., in the nanomolar range) and titrate upwards. Chronic exposure to a subtoxic concentration may elicit an adaptive response in some cells.[2]
Q4: Are there strategies to mitigate this compound toxicity in long-term cultures?
Yes, several strategies can be employed:
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule with recovery periods can allow cells to clear accumulated proteins and reduce overall toxicity. A suggested starting point is to treat cells for a defined period (e.g., 4-8 hours) followed by a drug-free period (e.g., 16-20 hours).[3]
-
Low-Dose Chronic Exposure: For some applications, maintaining a low, sub-lethal concentration of MG-132 throughout the experiment can be effective. This approach has been shown to lead to cellular adaptation, including the upregulation of antioxidant proteins.[2]
-
Co-treatment with Cytoprotective Agents: The use of antioxidants like N-acetylcysteine (NAC) can help mitigate the effects of ROS-induced toxicity.[4][5][6][7]
Troubleshooting Guides
Problem 1: Excessive cell death even at low concentrations of this compound in a long-term experiment.
| Possible Cause | Suggested Solution |
| High Cell Line Sensitivity | Perform a thorough dose-response and time-course experiment to determine the IC50 value for your specific cell line. Start with a much lower concentration range than typically cited for short-term assays. |
| Continuous Exposure | Switch to an intermittent dosing schedule. Allow for recovery periods where the cells are cultured in drug-free medium. This can help prevent the lethal accumulation of ubiquitinated proteins. |
| Oxidative Stress | Co-treat with an antioxidant such as N-acetylcysteine (NAC). Start with a concentration of 1-5 mM NAC and optimize based on cell viability.[5][7] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Always include a vehicle-only control in your experiments. |
Problem 2: Loss of this compound efficacy over time in a long-term experiment.
| Possible Cause | Suggested Solution |
| Compound Degradation | This compound in solution can lose potency over time. Prepare fresh stock solutions regularly and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles. It is recommended to use solutions within one month.[8] |
| Cellular Adaptation | Cells can adapt to chronic low-dose proteasome inhibition by upregulating antioxidant and chaperone proteins.[2] Consider a gradual increase in the this compound concentration if a certain level of inhibition needs to be maintained. Alternatively, an intermittent high-dose schedule might be more effective than continuous low-dose treatment. |
| Increased Cell Density | As cell density increases in culture, the effective concentration of the inhibitor per cell may decrease. Adjust the concentration of this compound or re-plate cells as they become confluent. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| C6 | Glioma | 18.5 | 24 |
| ES-2 | Ovarian Cancer | 15 | Not Specified |
| HEY-T30 | Ovarian Cancer | 25 | Not Specified |
| OVCAR-3 | Ovarian Cancer | 45 | Not Specified |
| A549 | Lung Cancer | ~20 | 24 |
| A375 | Melanoma | 1.258 | 24 |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line. This table should be used as a reference, and it is crucial to determine the IC50 for your specific system.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours for acute toxicity; for long-term studies, this will be defined by your experimental design).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a plate reader.[12]
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using the desired this compound treatment protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[13]
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).[15]
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).[16]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of approximately 1 x 10^6 cells/mL.[17][18]
-
Incubate for 30 minutes at 37°C in the dark.[17]
-
Analyze the samples on a flow cytometer.
Mandatory Visualizations
Caption: Mechanism of this compound action on the 26S proteasome.
Caption: Signaling pathways leading to apoptosis upon this compound treatment.
Caption: Troubleshooting workflow for managing this compound cytotoxicity.
References
- 1. MG132 induces cell type‑specific anticancer effects in uterine leiomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptation to chronic MG132 reduces oxidative toxicity by a CuZnSOD-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged Proteasome Inhibition Cyclically Upregulates Oct3/4 and Nanog Gene Expression, but Reduces Induced Pluripotent Stem Cell Colony Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl cysteine prevents synergistic, severe toxicity from two hits of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of N-acetyl cysteine on the MG132 proteasome inhibitor-treated lung cancer cells in relation to cell growth, reactive oxygen species and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine in Combination with IGF-1 Enhances Neuroprotection against Proteasome Dysfunction-Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG-132 | Cell Signaling Technology [cellsignal.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results After (R)-MG-132 Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results after treating cells with the proteasome inhibitor (R)-MG-132.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Weak or No Signal for My Protein of Interest After MG-132 Treatment
Q1: I treated my cells with MG-132 to prevent the degradation of my target protein, but I see a very weak or no signal on my Western blot. What could be the cause?
A1: Several factors could contribute to a weak or absent signal. Consider the following possibilities:
-
Suboptimal MG-132 Concentration and Incubation Time: The effectiveness of MG-132 is dose and time-dependent and can vary between cell types.[1] An insufficient concentration or a too-short incubation time may not be enough to inhibit the proteasome effectively. Conversely, prolonged exposure can induce cell stress and apoptosis, potentially leading to overall protein degradation that might affect your target.[2][3]
-
Incorrect Timing of MG-132 Treatment: MG-132 acts almost instantly once it enters the cells.[1] The treatment duration should be optimized to allow for the accumulation of your target protein. A time-course experiment is highly recommended to determine the optimal window.[1]
-
Low Protein Expression: Your protein of interest might be expressed at very low levels, even with proteasome inhibition.[4]
-
Poor Antibody Quality: The primary antibody may have low affinity or specificity for the target protein.[5][6]
-
Inefficient Protein Transfer: Issues during the transfer from the gel to the membrane can result in a poor signal.[5][7]
Troubleshooting Steps:
-
Optimize MG-132 Treatment: Perform a dose-response (e.g., 5, 10, 25, 50 µM) and time-course (e.g., 1, 4, 8, 12, 24 hours) experiment to find the optimal conditions for your specific cell line and target protein.[2][8]
-
Increase Protein Load: Try loading a higher amount of total protein per lane (e.g., 30-50 µg).[6][7][9]
-
Check Antibody Performance: Use a positive control to validate your primary antibody.[10] If possible, test a different antibody against your target.
-
Verify Protein Transfer: Stain the membrane with Ponceau S after transfer to visualize total protein and confirm efficient and even transfer across the gel.[7]
Issue 2: High Background or Non-Specific Bands on the Western Blot
Q2: My Western blot shows high background and multiple non-specific bands after MG-132 treatment, making it difficult to interpret the results. What's going wrong?
A2: High background and non-specific bands are common issues in Western blotting and can be exacerbated by the effects of MG-132.[5][7]
-
Accumulation of Ubiquitinated Proteins: MG-132 inhibits the proteasome, leading to a global accumulation of ubiquitinated proteins.[11][12] This can increase the overall "stickiness" of the lysate and contribute to non-specific antibody binding.
-
Antibody Issues: The primary or secondary antibody concentration may be too high, or the primary antibody may be cross-reacting with other proteins.[5][13]
-
Inadequate Blocking or Washing: Insufficient blocking of the membrane or inadequate washing between antibody incubations can lead to high background.[5][7][14]
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes specific signal while minimizing background.[5][13]
-
Improve Blocking: Experiment with different blocking buffers (e.g., 5% non-fat dry milk or 5% BSA in TBST). Ensure the blocking step is performed for at least 1 hour at room temperature.[7][14]
-
Enhance Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations. Using a buffer with a mild detergent like Tween-20 (e.g., TBST) is recommended.[5][15]
-
Include Proper Controls: Run a lane with secondary antibody only to check for non-specific binding of the secondary antibody.[10]
Issue 3: Inconsistent Loading Control Levels After MG-132 Treatment
Q3: The expression of my loading control (e.g., GAPDH, β-actin) is inconsistent between my untreated and MG-132 treated samples. Can I trust my results?
A3: This is a critical issue. MG-132 treatment can affect cellular processes that may alter the expression of common housekeeping proteins, making them unreliable as loading controls.
-
Cellular Stress and Apoptosis: MG-132 can induce cellular stress and apoptosis, which can lead to the degradation of cytoskeletal proteins like β-actin.[2]
-
Changes in Protein Synthesis/Turnover: By inhibiting the proteasome, MG-132 disrupts overall protein turnover, which could potentially affect the levels of some housekeeping proteins.[3]
Troubleshooting Steps:
-
Test Multiple Loading Controls: Do not rely on a single loading control. Test several different housekeeping proteins (e.g., GAPDH, β-actin, β-tubulin, Vinculin) to find one that remains stable under your experimental conditions.
-
Use Total Protein Staining: As an alternative to a single loading control, you can use total protein staining on the membrane (e.g., Ponceau S, Coomassie Brilliant Blue) to normalize your data. This method accounts for the total protein loaded in each lane.
-
Validate Your Loading Control: Before proceeding with your experiments, perform a preliminary Western blot with your chosen loading control on lysates from untreated and MG-132 treated cells (at various concentrations and time points) to confirm its stability.
Issue 4: Decreased Total Protein Concentration in Lysate After MG-132 Treatment
Q4: After treating my cells with MG-132, the total protein concentration of my lysate, as measured by BCA or Bradford assay, is significantly lower than my control samples. Why is this happening?
A4: This is a known consequence of MG-132 treatment, especially at higher concentrations or longer incubation times.
-
Cytotoxicity: MG-132 is toxic to cells, and prolonged exposure can lead to cell death and detachment from the culture plate.[3] This results in a lower yield of viable cells during harvesting and, consequently, a lower total protein concentration in your lysate.
Troubleshooting Steps:
-
Optimize Treatment Conditions: Reduce the concentration of MG-132 or shorten the incubation time to minimize cytotoxicity while still achieving effective proteasome inhibition.
-
Monitor Cell Viability: Before harvesting, visually inspect your cells under a microscope. If you observe significant cell death or detachment in the treated wells, it's a strong indicator that the treatment was too harsh. Consider performing a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel.
-
Harvest All Cells: When preparing your lysate, ensure you collect both adherent and floating (potentially apoptotic) cells to get a more accurate representation of the total cellular protein.
Quantitative Data Summary
Table 1: Recommended this compound Working Concentrations and Incubation Times
| Parameter | Recommended Range | Notes | Source(s) |
| Working Concentration | 5 - 50 µM | Optimal concentration is cell-type dependent. A dose-response experiment is recommended. | [2][8] |
| Incubation Time | 1 - 24 hours | Shorter times (1-6 hours) are often sufficient. Longer times can increase cytotoxicity. | [1][2][8] |
| IC₅₀ (Proteasome) | ~100 nM | This is the concentration for in vitro inhibition of the 20S proteasome. Higher concentrations are needed for cell-based assays. | [2][16] |
| IC₅₀ (Calpain) | ~1.2 µM | MG-132 also inhibits calpains, which should be considered when interpreting results. | [2][16] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Lysate Preparation
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
MG-132 Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving 1 mg in 210.3 µl of DMSO.[2][8] Store aliquots at -20°C and protect from light. Avoid multiple freeze-thaw cycles.[2][8] The reconstituted product is stable for up to 3 months at -20°C.[12]
-
Cell Treatment: Dilute the MG-132 stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM). Remove the old medium from the cells and replace it with the MG-132-containing medium. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis:
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Western Blotting
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an ECL chemiluminescent substrate and visualize the bands using an imaging system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. MG-132 | Cell Signaling Technology [cellsignal.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Recommended controls for western blot | Abcam [abcam.com]
- 11. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. stemcell.com [stemcell.com]
Unexpected cellular responses to (R)-MG-132 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses during experiments with (R)-MG-132.
Troubleshooting Guide
My cells are dying at concentrations where I don't expect to see toxicity.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivity to proteasome inhibition.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line. A good starting point for many cell lines is 5-10 µM, but this may need to be adjusted.[1] A cell viability assay such as MTT or Trypan Blue exclusion is crucial to establish a baseline toxicity profile.[1]
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve MG-132, typically DMSO or ethanol, can be toxic to cells at higher concentrations.[1]
-
Possible Cause 3: Poor Cell Health. Unhealthy or overly confluent cells may respond differently to MG-132 treatment.
-
Recommendation: Use cells that are in the logarithmic growth phase and ensure they are not over-confluent at the time of treatment.
-
I am not observing the expected accumulation of my protein of interest after this compound treatment.
-
Possible Cause 1: Insufficient Proteasome Inhibition. The concentration or duration of MG-132 treatment may not be sufficient to inhibit the proteasome effectively.
-
Recommendation: Increase the concentration of MG-132 or extend the incubation time. To confirm successful proteasome inhibition, use a positive control. A common method is to perform a Western blot for ubiquitinated proteins; an increase in the high molecular weight smear of these proteins indicates effective proteasome inhibition.[1] Alternatively, monitor the levels of a known short-lived protein like p53 or IκBα.[1]
-
-
Possible Cause 2: Alternative Degradation Pathways. Your protein may be degraded by cellular machinery other than the proteasome, such as lysosomal proteases (e.g., cathepsins) or calpains.[1] MG-132 can have off-target effects on these proteases, but typically at higher concentrations.[2][3][4]
-
Recommendation: To confirm proteasomal involvement, consider using other inhibitors in conjunction with MG-132. For instance, lysosomal inhibitors like chloroquine (B1663885) or bafilomycin A1 can be used to block alternative degradation pathways.[1]
-
-
Possible Cause 3: Loss of this compound Potency. MG-132 is sensitive to storage conditions and can degrade.
-
Recommendation: Store lyophilized powder and stock solutions at -20°C and protect them from light. It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles. Once in solution, it is best to use it within one month.[1]
-
I am observing unexpected changes in gene or protein expression.
-
Possible Cause 1: Induction of Stress Responses. Proteasome inhibition is a significant cellular stressor and can lead to the activation of various stress response pathways.
-
Observation: MG-132 treatment can induce a heat shock response, leading to the upregulation of endoplasmic reticulum chaperones.[5] It can also trigger apoptosis through the c-Jun N-terminal kinase (JNK) pathway.[1][3]
-
Recommendation: Be aware of these potential off-target effects and consider them when interpreting your data.
-
-
Possible Cause 2: Activation of Autophagy. Cells may activate autophagy as a compensatory mechanism for protein degradation when the proteasome is inhibited.[1][6]
-
Recommendation: Monitor autophagic markers, such as LC3-II conversion, if you suspect this is occurring.
-
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound, also known as Z-Leu-Leu-Leu-al, is a potent, reversible, and cell-permeable peptide aldehyde that functions as a proteasome inhibitor.[1][3] It primarily blocks the chymotrypsin-like activity of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins in eukaryotic cells.[1][6] By inhibiting this degradation, MG-132 leads to the accumulation of proteins targeted for destruction, thereby impacting various cellular processes like cell cycle progression, apoptosis, and signal transduction.[1]
What are the common cellular responses to this compound treatment?
-
Induction of Apoptosis: MG-132 can trigger programmed cell death, often through the activation of the JNK pathway.[1][3] It can also induce apoptosis via oxidative stress and the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]
-
Inhibition of the NF-κB Pathway: By preventing the degradation of IκBα, MG-132 blocks the activation of the transcription factor NF-κB.[1][6]
-
Induction of Autophagy: Inhibition of the proteasome can lead to the activation of autophagy as a compensatory protein degradation mechanism.[1][6]
-
ER Stress: The accumulation of misfolded proteins due to proteasome inhibition can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[9][10]
-
Cell Cycle Arrest: MG-132 has been shown to cause cell cycle arrest at various phases, including G2/M.[11][12]
What is a typical starting concentration and incubation time for this compound?
A common starting concentration for MG-132 in cell culture is between 5-10 µM.[1] However, the optimal concentration is highly dependent on the cell type and experimental goals, so a dose-response curve is strongly recommended.[1] Incubation times can vary from 1 to 24 hours.[1] For studying the accumulation of short-lived proteins, a shorter treatment of 2-8 hours is often sufficient.[1]
Quantitative Data Summary
| Cell Line | IC50 (µM) | Treatment Duration (h) | Observed Effect | Reference |
| K562 | Varies with co-treatment | 72 | Potentiation of anti-topoisomerase II drugs | [2] |
| C6 glioma | 18.5 | 24 | Proliferation inhibition and apoptosis | [7] |
| HPF | ~20 | 24 | Growth inhibition and cell death | [13] |
| HeLa | ~5 | 24 | Growth inhibition and apoptosis | [12] |
Experimental Protocols
Protocol 1: Inhibition of NF-κB Activation
-
Objective: To inhibit TNF-α-induced NF-κB activation in A549 cells.[1]
-
Methodology:
-
Seed A549 cells in a suitable culture plate and allow them to adhere overnight.
-
Pre-treat the cells with MG-132 (e.g., 10 µM) for 1 hour.[1]
-
Induce NF-κB activation by treating the cells with TNF-α.
-
Lyse the cells and perform a Western blot to analyze the levels of IκBα and phosphorylated NF-κB p65.
-
Protocol 2: Induction of Apoptosis via ER Stress
-
Objective: To induce apoptosis in Jurkat T cells through ER stress.[9]
-
Methodology:
-
Culture Jurkat T cells in appropriate media.
-
Treat cells with MG-132 at a predetermined optimal concentration.
-
At various time points, harvest cells for analysis.
-
Perform Western blotting to detect markers of ER stress (e.g., Grp78/BiP, CHOP/GADD153) and apoptosis (e.g., cleaved caspases, PARP cleavage).[9]
-
Analyze mitochondrial membrane potential using a fluorescent probe like JC-1.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Proteasomal inhibition potentiates drugs targeting DNA topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MG132 - Wikipedia [en.wikipedia.org]
- 4. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond [mdpi.com]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 6. invivogen.com [invivogen.com]
- 7. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibitor MG132 induces apoptosis in human osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitor MG132-induced apoptosis via ER stress-mediated apoptotic pathway and its potentiation by protein tyrosine kinase p56lck in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (R)-MG-132 and Stress Granule Formation
Welcome to the technical support center for researchers utilizing (R)-MG-132. This resource provides troubleshooting guidance and frequently asked questions to help you minimize this compound-induced stress granule formation in your experiments, ensuring more reliable and on-target results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, reversible, and cell-permeable peptide aldehyde that acts as a proteasome inhibitor.[1][2][3] It primarily blocks the chymotrypsin-like activity of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[1][4][5] By inhibiting the proteasome, this compound prevents the degradation of targeted proteins, leading to their accumulation. This makes it a valuable tool for studying protein degradation pathways and their role in various cellular processes like cell cycle progression, apoptosis, and signal transduction.[3][4]
Q2: What are stress granules and why does this compound induce them?
A2: Stress granules (SGs) are dense, membrane-less aggregates of proteins and messenger RNAs (mRNAs) that form in the cytoplasm in response to cellular stress.[6][7] Their primary function is to temporarily halt the translation of non-essential proteins, allowing the cell to conserve resources and prioritize the synthesis of protective, stress-responsive proteins.[8][9] this compound induces stress granule formation primarily by causing an accumulation of misfolded and damaged proteins, a condition known as proteotoxic stress.[6][10] This stress activates cellular signaling pathways, most notably the Integrated Stress Response (ISR), which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[6][9][11] Phosphorylated eIF2α stalls translation initiation, triggering the aggregation of untranslated mRNAs and RNA-binding proteins into stress granules.[11][12]
Q3: Is stress granule formation an intended or off-target effect of this compound?
A3: For most applications focused on inhibiting the degradation of a specific protein, the formation of stress granules is considered an off-target effect . It represents a broad cellular stress response rather than a direct consequence of stabilizing a single protein of interest. This response can confound experimental results by altering global translation and sequestering various proteins and RNAs, potentially leading to misinterpretation of the specific effects of proteasome inhibition on your pathway of interest.
Q4: What are the primary signaling pathways involved in this compound-induced stress granule formation?
A4: The primary pathway is the Integrated Stress Response (ISR) .[8][9][13][14] Inhibition of the proteasome by this compound leads to the accumulation of unfolded proteins, which activates stress-sensing kinases like PERK (PKR-like endoplasmic reticulum kinase) and GCN2 (General control non-derepressible 2).[11][15][16] These kinases then phosphorylate eIF2α.[9][11] This phosphorylation inhibits global protein synthesis and promotes the assembly of stress granules.[17][18] While eIF2α phosphorylation is a major trigger, SGs can sometimes form independently of this event, for instance, through interference with other translation initiation factors like eIF4A or eIF4F.[19]
Q5: Can I use a different proteasome inhibitor to avoid stress granule formation?
A5: Other proteasome inhibitors, such as bortezomib (B1684674) (Velcade®), also induce stress granule formation, often through similar eIF2α-dependent pathways.[7][20] The induction of proteotoxic stress is an inherent consequence of potent proteasome inhibition. Therefore, simply switching to another inhibitor may not eliminate the issue. The key is to optimize the experimental conditions for any given inhibitor.
Troubleshooting Guide
Problem 1: Excessive Stress Granule Formation Observed
You've treated your cells with this compound and your immunofluorescence staining for SG markers (e.g., G3BP1, TIA-1) shows robust puncta in the cytoplasm, potentially interfering with your primary analysis.
Root Causes & Suggested Solutions
| Potential Cause | Suggested Solution | Rationale |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the minimal concentration required to inhibit the degradation of your protein of interest without inducing widespread stress. Start from a low concentration (e.g., 0.5 µM) and increase incrementally. | Higher concentrations of proteasome inhibitors lead to more severe proteotoxic stress, which is a direct trigger for the Integrated Stress Response and subsequent SG formation.[6] |
| Treatment duration is too long. | Conduct a time-course experiment. Treat cells for shorter periods (e.g., 2, 4, 6 hours) to find a window where your protein is stabilized, but SG formation is minimal. | Stress granule formation is a dynamic process.[11] It's possible to achieve sufficient proteasome inhibition for many applications before the stress response fully escalates. |
| High cell density or poor cell health. | Ensure cells are seeded at an optimal density and are in a healthy, logarithmic growth phase before treatment. Avoid using cells that are near confluence or have been in culture for many passages. | Sub-optimal culture conditions can pre-sensitize cells to stress, lowering the threshold for SG formation upon this compound treatment. |
| Cell-type specific sensitivity. | Be aware that different cell lines have varying sensitivities to proteasome inhibitors.[5][21] An effective, non-toxic dose in one cell line may be highly stressful in another. Always optimize for your specific cell model. | The capacity of a cell's protein quality control machinery (e.g., chaperones, autophagy) differs between cell types, influencing their ability to cope with proteotoxic stress. |
Problem 2: Difficulty Distinguishing Specific Effects from the General Stress Response
You observe a change in your cellular process of interest, but you are unsure if it's a direct result of stabilizing your target protein or an indirect consequence of the cellular stress induced by this compound.
Root Causes & Suggested Solutions
| Potential Cause | Suggested Solution | Rationale |
| Confounding effects of eIF2α phosphorylation. | Use a pharmacological inhibitor of the Integrated Stress Response, such as ISRIB (Integrated Stress Response Inhibitor). ISRIB acts downstream of eIF2α phosphorylation to restore translation and can block or even disassemble stress granules.[18] | Co-treatment with ISRIB can help decouple the effects of proteasome inhibition from the global translational shutdown and SG formation mediated by the ISR.[18][22] |
| Lack of appropriate controls. | Include a "stress control" in your experiment. For example, use a low dose of sodium arsenite, a well-known inducer of oxidative stress and SGs, to compare its effects to those of this compound. | This helps differentiate phenomena specifically related to proteasome inhibition from a generic cellular stress response. |
| Overlooking other stress pathways. | Analyze markers of other stress pathways that can be activated by this compound, such as the Unfolded Protein Response (UPR) or apoptosis. Key markers include CHOP, BiP/GRP78, and cleaved Caspase-3.[10][23][24] | Understanding the broader cellular response provides context for your specific findings and helps identify potential confounding variables. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
This table provides a range of reported IC₅₀ values to guide initial concentration selection. Note that optimal concentrations must be determined empirically for each cell line and experimental goal.
| Target/Process | Cell Line / System | Reported IC₅₀ / Effective Concentration | Reference |
| 26S Proteasome (Chymotrypsin-like activity) | In vitro / Cell lysates | ~100 nM | [5][25] |
| Chymotrypsin-like (ChTL) activity | J558L, EMT6 cell lysates | 0.22 µM | [2] |
| Trypsin-like (TL) activity | J558L, EMT6 cell lysates | 34.4 µM | [2] |
| Peptidylglutamyl peptide hydrolyzing (PGPH) activity | J558L, EMT6 cell lysates | 2.95 µM | [2] |
| NF-κB Activation Inhibition | A549 cells | 3 µM | [1] |
| Calpain Inhibition | In vitro | 1.2 µM | [26][27] |
| Cell Viability Reduction | Ovarian Cancer (ES-2) | 15 µM | [21] |
| Cell Viability Reduction | Ovarian Cancer (HEY-T30) | 25 µM | [21] |
| Cell Viability Reduction | A549 Lung Carcinoma | ~20 µM | [5] |
| Cell Viability Reduction | HeLa Cervical Cancer | ~5 µM | [5] |
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for Stress Granule Markers (G3BP1/TIA-1)
This protocol is for visualizing stress granules in adherent cells cultured on coverslips.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
This compound (and other treatment compounds)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibodies: Rabbit anti-G3BP1, Mouse anti-TIA-1
-
Secondary Antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Anti-fade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips and allow them to adhere and grow to 50-70% confluency.
-
Treatment: Treat cells with this compound at the desired concentrations and for the desired times. Include an untreated control.
-
Fixation: Aspirate the culture medium and wash the cells gently with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the coverslips three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., G3BP1 at 1:1000) in Blocking Buffer.[22] Aspirate the blocking solution and add the primary antibody solution to the coverslips. Incubate overnight at 4°C or for 2 hours at room temperature.[22]
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute fluorescently-labeled secondary antibodies (e.g., 1:2000) in Blocking Buffer.[22] Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash a final time with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualization: Image the slides using a fluorescence or confocal microscope. Stress granules will appear as distinct, bright puncta in the cytoplasm.[28]
Protocol 2: Western Blot for Phosphorylated eIF2α
This protocol allows for the biochemical assessment of the Integrated Stress Response activation.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-eIF2α (Ser51), Mouse anti-total-eIF2α, Rabbit anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Collect cell pellets and lyse them on ice using RIPA buffer supplemented with inhibitors.
-
Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane and separate using SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eIF2α (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total eIF2α and a loading control like β-Actin.
Visualizations
Caption: Mechanism of this compound action on the 26S proteasome.
References
- 1. MG132 - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. calpaininhibitorii.com [calpaininhibitorii.com]
- 6. Role of the Ubiquitin System in Stress Granule Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting stress granules: A novel therapeutic strategy for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated stress response - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The Regulation of Integrated Stress Response Signaling Pathway on Viral Infection and Viral Antagonism [frontiersin.org]
- 10. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. mdpi.com [mdpi.com]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. ACTIVATION OF PERK KINASE IN NEURAL CELLS BY PROTEASOME INHIBITOR TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 19. Stress Granule Induction after Brain Ischemia Is Independent of Eukaryotic Translation Initiation Factor (eIF) 2α Phosphorylation and Is Correlated with a Decrease in eIF4B and eIF4E Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The chemotherapeutic agent bortezomib induces the formation of stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Proteasome inhibitor MG132-induced apoptosis via ER stress-mediated apoptotic pathway and its potentiation by protein tyrosine kinase p56lck in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MG-132 | Cell Signaling Technology [cellsignal.com]
- 26. selleckchem.com [selleckchem.com]
- 27. selleckchem.com [selleckchem.com]
- 28. researchgate.net [researchgate.net]
Determining the optimal treatment time with (R)-MG-132 for protein accumulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-MG-132 to study protein accumulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lead to protein accumulation?
This compound is a potent, reversible, and cell-permeable inhibitor of the 26S proteasome.[1] The proteasome is a cellular complex responsible for degrading unwanted or misfolded proteins that have been tagged with ubiquitin. By binding to the active site of the proteasome, MG-132 blocks this degradation machinery.[2] This inhibition prevents the breakdown of ubiquitinated proteins, leading to their accumulation within the cell.[2][3] This makes it a valuable tool for studying proteins with short half-lives or those regulated by the ubiquitin-proteasome system.[4][5]
Q2: What is a typical starting concentration and treatment time for MG-132?
The optimal concentration and incubation time are highly dependent on the cell type, the specific protein of interest, and the experimental goal. However, a general starting point is a concentration of 5-20 µM for a treatment duration of 2-8 hours .[6][7] For proteins with a very short half-life, detectable accumulation can occur in as little as 15-30 minutes.[4] For inducing cellular processes like apoptosis, longer incubation times of up to 24 hours may be necessary.[7][8] It is always strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.[9][10]
Q3: How do I confirm that the MG-132 treatment is effectively inhibiting the proteasome?
A common method is to assess the accumulation of polyubiquitinated proteins. Following successful MG-132 treatment, there should be a significant increase in high molecular weight polyubiquitinated protein smears on a Western blot when probing with an anti-ubiquitin antibody.[8] This indicates that the proteasome is inhibited and unable to clear ubiquitinated substrates.
Q4: Besides the proteasome, does MG-132 have other targets?
Yes, MG-132 is also known to inhibit other cellular proteases, such as calpains, although typically at higher concentrations.[5] It is important to consider potential off-target effects. If your results are unexpected, it may be useful to compare the effects of MG-132 with other, more specific proteasome inhibitors.
Q5: Can prolonged treatment with MG-132 induce other cellular pathways?
Yes, long-term inhibition of the proteasome is a significant stressor for cells and can lead to the activation of other pathways. These include the unfolded protein response (UPR), autophagy, and ultimately, apoptosis (programmed cell death).[3][11][12] Significant accumulation of LC3-II, a marker for autophagosome formation, can be detected as early as 4 hours post-treatment in some cell lines.[8] Increased levels of cleaved caspase-3, an indicator of apoptosis, can become significant after 24 hours.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| I'm not observing the expected accumulation of my protein of interest. | Suboptimal Concentration: The MG-132 concentration may be too low to inhibit the proteasome effectively for your specific protein. | Perform a dose-response experiment. Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) to find the optimal dose for your cell line and protein.[6][7] |
| Insufficient Treatment Time: The incubation period may be too short for the protein to accumulate to a detectable level, especially if it has a long half-life. | Conduct a time-course experiment. Harvest cells at various time points (e.g., 2, 4, 6, 8, 12, 24 hours) after adding MG-132 to determine the optimal treatment duration.[8][9] | |
| Alternative Degradation Pathways: Your protein may be degraded by other mechanisms, such as lysosomal proteases (autophagy).[7] | Consider co-treatment with a lysosomal inhibitor like chloroquine (B1663885) or bafilomycin A1 to block the autophagy pathway and confirm proteasomal involvement.[8] | |
| My cells are showing high levels of toxicity or death. | Concentration is Too High: High concentrations of MG-132 can be toxic, leading to widespread cell death and making results difficult to interpret.[9] | Reduce the MG-132 concentration. Often, a lower dose for a slightly longer time can achieve proteasome inhibition with less toxicity. |
| Treatment Time is Too Long: Extended proteasome inhibition is a severe cellular stress that inevitably leads to apoptosis.[9][13] | Reduce the treatment duration. For simple accumulation studies, 4-6 hours is often sufficient and better tolerated by cells than 16-24 hour treatments.[9] | |
| Poor Initial Cell Health: Unhealthy or overly confluent cells are more susceptible to the stress induced by MG-132. | Ensure cells are healthy, sub-confluent (typically 70-80% confluency), and growing optimally before starting the experiment. |
Data Presentation
Table 1: Recommended Starting Conditions for MG-132 Treatment
The following table summarizes typical experimental conditions reported in the literature for various cell types and objectives.
| Cell Type | Concentration | Treatment Time | Experimental Goal & Notes |
| N27 (Dopaminergic) | 1 µM | 10 min - 24 h | Time-course analysis of proteasomal activity and protein accumulation. Significant accumulation of polyubiquitinated proteins was seen at 24h.[8] |
| HEK293 / MEF | 20 µM | 4 h | General protein accumulation for Western blot analysis.[6] |
| HeLa | 50 µM | 0.5 h - 24 h | General proteasome inhibition studies.[6] |
| Bovine Oocytes | 10 µM | 6 h (late maturation) | To improve oocyte competence for development.[14][15] |
| Rat Granulosa Cells | Not Specified | 15 min - 4 h | To study the accumulation of the StAR protein. A significant increase was seen after just 15-30 minutes.[4] |
| HT-1080 | 10 µM | 4 h | To observe the accumulation of Phospho-Cyclin D1.[5] |
| 293T | Not Specified | 6 h | To study the accumulation and degradation of the IFIT2 protein.[16] |
| Various Cancer Cells | 10-40 µM | 24 h | To induce apoptosis for cell viability assays.[7] |
Table 2: Example of Protein Accumulation Data
Data below is adapted from a study using bone marrow-derived macrophages (BMDMs) to investigate inflammasome activation.[1]
| Treatment Group | NLRP3 Protein Level (Fold Change) | Cleaved Caspase-1 (p20) Level (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| MG-132 (20 µM) | 7.5 | 1.5 |
| LPS + MG-132 | 8.0 | 1.8 |
| LPS + MG-132 + Nigericin | 7.8 | 15.2 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on the Ubiquitin-Proteasome Pathway.
Caption: A typical experimental workflow for assessing protein accumulation.
Caption: Troubleshooting decision tree for experiments with this compound.
Experimental Protocols
Protocol: Detecting Protein Accumulation by Western Blot
This protocol provides a detailed methodology for treating cells with this compound and analyzing the accumulation of a target protein using Western blotting.
1. Cell Culture and Treatment a. Seed a suitable cell line (e.g., HEK293, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. b. Culture cells overnight in a complete medium at 37°C in a 5% CO2 incubator.[1] c. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). d. On the day of the experiment, dilute the MG-132 stock solution in a fresh culture medium to the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM). e. Include a vehicle control by preparing a medium with the same final concentration of DMSO used for the highest MG-132 dose.[1] f. Aspirate the old medium from the cells and replace it with the MG-132 or vehicle control-containing medium. g. Incubate the cells for the desired amount of time (e.g., 4-6 hours) at 37°C.[6]
2. Sample Collection and Lysis a. After incubation, place the culture plates on ice. b. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well. d. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (containing the protein) to a new, clean tube.
3. Protein Quantification a. Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions. b. Based on the concentrations, calculate the volume of lysate needed to have an equal amount of protein for each sample (typically 20-40 µg per lane).
4. Western Blot Analysis a. Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C. g. Wash the membrane three times with TBST for 5-10 minutes each. h. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again as in step 4g. j. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. k. To ensure equal loading, probe the same membrane for a loading control protein, such as β-actin or GAPDH.[8] l. Quantify the band intensities using densitometry software and normalize the intensity of the target protein to the loading control.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. crispr-casy.com [crispr-casy.com]
- 4. The proteasome inhibitor MG132 promotes accumulation of the steroidogenic acute regulatory protein (StAR) and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MG-132 | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The activation sequence of cellular protein handling systems after proteasomal inhibition in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Global Subcellular Characterization of Protein Degradation Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Treatment with the Proteasome Inhibitor MG132 during the End of Oocyte Maturation Improves Oocyte Competence for Development after Fertilization in Cattle | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Proteasome Activity Induces Aggregation of IFIT2 in the Centrosome and Enhances IFIT2-Induced Cell Apoptosis [ijbs.com]
How to prevent degradation of (R)-MG-132 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of (R)-MG-132 to prevent its degradation in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable, and reversible inhibitor of the 20S proteasome, with a reported IC50 of 0.22 nM.[1][2] It belongs to the class of synthetic peptide aldehydes.[3] Its mechanism of action involves the formation of a hemiacetal between its aldehyde group and the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's β-subunits. This covalent but reversible interaction blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of polyubiquitinated proteins. This disruption of protein homeostasis can induce apoptosis and affect various cellular signaling pathways.[3]
Q2: What are the primary solvents for dissolving this compound?
This compound is soluble in several organic solvents. The most commonly used are Dimethyl Sulfoxide (DMSO) and ethanol.[2] It is practically insoluble in aqueous solutions. For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted into the aqueous culture medium to the final working concentration.
Q3: What are the recommended storage conditions for this compound as a dry powder and in solution?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C | Up to 24 months[4] | Store desiccated and protected from light. |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 3 months[3] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Some suppliers recommend use within 1 month to prevent loss of potency.[4] |
| Stock Solution (in DMSO or Ethanol) | -80°C | Up to 1 year[5] | For longer-term storage, -80°C is recommended. Aliquot to avoid repeated freeze-thaw cycles and protect from light. |
Q4: Can I store this compound solution at room temperature or 4°C?
It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. As a peptide aldehyde, it is susceptible to degradation through oxidation and hydrolysis, processes that are accelerated at higher temperatures. For short-term handling during an experiment, keeping the solution on ice is advisable.
Q5: How many times can I freeze-thaw my this compound stock solution?
It is strongly recommended to avoid repeated freeze-thaw cycles.[4][6] Each cycle can introduce moisture and increase the chance of degradation, leading to a decrease in the potency of the inhibitor. Prepare small aliquots of your stock solution to ensure that each vial is only thawed once or twice.
Troubleshooting Guide
Problem 1: Loss of this compound activity or inconsistent experimental results.
This is a common issue that can often be traced back to the degradation of the compound.
-
Potential Cause: Improper storage of the stock solution.
-
Solution: Ensure your stock solution is stored at -20°C or -80°C, protected from light, and tightly sealed to prevent moisture absorption by the solvent (e.g., DMSO).
-
-
Potential Cause: Repeated freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of your stock solution to minimize freezing and thawing.
-
-
Potential Cause: Degradation in aqueous media.
-
Solution: this compound has limited stability in aqueous solutions. Prepare fresh dilutions in your cell culture medium or buffer immediately before each experiment. Do not store this compound in aqueous solutions.
-
-
Potential Cause: Oxidation of the aldehyde group.
-
Solution: The aldehyde moiety is crucial for its inhibitory activity and is prone to oxidation. Use high-purity, anhydrous solvents for preparing stock solutions. Purging the vial with an inert gas like argon or nitrogen before sealing can also help minimize oxidation.
-
Problem 2: Precipitate formation in the this compound stock solution upon thawing.
-
Potential Cause: The solution may have become supersaturated during the freezing process.
-
Solution: Gently warm the vial to 37°C for a few minutes and vortex to redissolve the precipitate completely before use.
-
-
Potential Cause: Water contamination in the solvent.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound. Use anhydrous grade DMSO and handle it in a low-humidity environment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Activity by Western Blot for Ubiquitinated Proteins
This protocol allows for a functional assessment of your this compound solution's ability to inhibit the proteasome.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Prepare a fresh dilution of your this compound stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).
-
Treat the cells with the this compound working solution or a vehicle control (medium with the same concentration of DMSO) for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method like the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
A significant increase in the high-molecular-weight smear of polyubiquitinated proteins in the this compound-treated sample compared to the vehicle control indicates effective proteasome inhibition.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Recommended workflow for handling this compound to ensure stability.
References
- 1. Studies of the synthesis of all stereoisomers of MG-132 proteasome inhibitors in the tumor targeting approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. invivogen.com [invivogen.com]
- 4. MG-132 | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
Technical Support Center: Cell-type Specific Sensitivity to (R)-MG-132 Induced Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cell-type specific sensitivity to apoptosis induced by the proteasome inhibitor (R)-MG-132.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MG-132?
A1: MG-132 is a potent, reversible, and cell-permeable peptide aldehyde that primarily inhibits the chymotrypsin-like activity of the 26S proteasome.[1][2] The 26S proteasome is a crucial cellular complex responsible for degrading ubiquitinated proteins, which plays a vital role in regulating proteins involved in cell cycle progression and apoptosis.[1] By inhibiting the proteasome, MG-132 leads to the accumulation of misfolded and regulatory proteins, which can trigger cellular stress and apoptosis.[3]
Q2: Why is there cell-type specific sensitivity to MG-132?
A2: The sensitivity of different cell types to MG-132 is influenced by several factors, including the basal level of proteasome activity, the cell's reliance on the ubiquitin-proteasome system for survival, and the status of various signaling pathways. For instance, some cancer cells exhibit higher proteasome activity compared to normal cells, making them more susceptible to proteasome inhibitors.[4] Additionally, the genetic background of the cell, such as the status of tumor suppressor genes like p53, can influence the apoptotic response to MG-132.
Q3: What are the major signaling pathways activated by MG-132 to induce apoptosis?
A3: MG-132 induces apoptosis through multiple signaling pathways, including:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded proteins due to proteasome inhibition leads to ER stress and the unfolded protein response (UPR), which can trigger apoptosis.[5][6]
-
Oxidative Stress: MG-132 can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[4][7]
-
Mitochondrial (Intrinsic) Pathway: MG-132 can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[3][4]
-
Death Receptor (Extrinsic) Pathway: In some cell types, MG-132 can upregulate the expression of death receptors like DR5, sensitizing cells to apoptosis induced by ligands such as TRAIL.[8]
-
Inhibition of NF-κB: MG-132 prevents the degradation of IκBα, an inhibitor of the transcription factor NF-κB. This leads to the suppression of NF-κB activity, which normally promotes cell survival.[1][9][10]
Q4: Does MG-132 affect the cell cycle?
A4: Yes, MG-132 can induce cell cycle arrest, most commonly at the G2/M phase, in various cancer cell lines.[4] This is often associated with the accumulation of cell cycle regulatory proteins that are normally degraded by the proteasome.
Data Presentation
Table 1: Comparative IC50 Values of MG-132 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| C6 Glioma | Glioma | 18.5 | 24 | MTT |
| ES-2 | Ovarian Cancer | 15 | Not Specified | Proliferation Assay |
| HEY-T30 | Ovarian Cancer | 25 | Not Specified | Proliferation Assay |
| OVCAR-3 | Ovarian Cancer | 45 | Not Specified | Proliferation Assay |
| PC3 | Prostate Cancer | 0.6 | 48 | Growth Inhibition |
| Human Pulmonary Fibroblast | Non-cancerous | ~20 | 24 | MTT |
This table summarizes IC50 values from different studies to illustrate the variability in cell-type sensitivity. Experimental conditions may vary between studies.[2][4][11][12]
Experimental Protocols & Troubleshooting
Protocol 1: Assessment of Cell Viability using CCK-8/MTT Assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 12-24 hours to allow for attachment.
-
MG-132 Treatment: Treat cells with a range of MG-132 concentrations (e.g., 0.5, 1, 2.5, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add 10 µl of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Measurement: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, add solubilization solution (e.g., DMSO) and then measure the absorbance.
-
Data Analysis: Calculate the cell survival rate relative to the untreated control.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects, or pipetting errors. | Ensure proper cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for reagent addition. |
| No dose-dependent effect observed | Incorrect MG-132 concentration range, or the cell line is resistant. | Test a wider range of concentrations. Verify the activity of the MG-132 stock. Confirm the sensitivity of your cell line from the literature. |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media. |
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of MG-132 (e.g., 10 µM) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µl of 1X binding buffer at a density of 1x10^6 cells/ml.
-
Staining: Add 2.5-5 µl of Annexin V-FITC and 1-2 µl of Propidium Iodide (PI) working solution. Incubate for 15-30 minutes in the dark at room temperature.[8]
-
Analysis: Analyze the samples by flow cytometry within one hour.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High percentage of necrotic cells (PI positive) in the control | Over-trypsinization, harsh centrifugation, or unhealthy initial cell population. | Use a lower concentration of trypsin for a shorter duration. Centrifuge at a lower speed. Ensure cells are healthy before starting the experiment. |
| Weak Annexin V signal | Insufficient incubation time, or apoptosis has not yet occurred at the chosen time point. | Increase the incubation time with Annexin V. Perform a time-course experiment to determine the optimal time point for apoptosis detection. |
| Compensation issues between FITC and PI channels | Incorrect compensation settings on the flow cytometer. | Use single-stained controls to set up proper compensation before running the experimental samples. |
Protocol 3: Western Blotting for Caspase Activation
Methodology:
-
Cell Lysis: After MG-132 treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and perform electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No or weak signal for cleaved caspases | The time point or MG-132 concentration is not optimal for caspase activation. The antibody is not working. | Perform a time-course and dose-response experiment. Use a positive control for apoptosis to validate the antibody. |
| High background | Insufficient blocking, high antibody concentration, or inadequate washing. | Increase blocking time. Optimize primary and secondary antibody concentrations. Increase the number and duration of washes. |
| Multiple non-specific bands | The primary antibody is not specific, or the protein sample is degraded. | Use a different, more specific primary antibody. Ensure proper sample handling and use of protease inhibitors. |
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for studying MG-132 induced apoptosis.
Caption: MG-132 induced ER stress and UPR pathway leading to apoptosis.
Caption: Inhibition of the NF-κB survival pathway by MG-132.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Proteasome inhibitor MG132 modulates signal transduction pathways in ELT3 uterine leiomyoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. atsjournals.org [atsjournals.org]
- 10. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Multiple Myeloma: (R)-MG-132 vs. Bortezomib
In the landscape of multiple myeloma therapeutics, targeting the proteasome has emerged as a cornerstone of treatment. This guide provides a detailed comparison of two critical proteasome inhibitors: (R)-MG-132, a widely used research tool, and Bortezomib (B1684674) (Velcade®), a clinically approved frontline therapy. We delve into their mechanisms of action, comparative efficacy in inducing apoptosis and inhibiting proteasome activity, and their differential effects on key signaling pathways in multiple myeloma cells.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Bortezomib exert their cytotoxic effects by inhibiting the 26S proteasome, a multi-catalytic enzyme complex responsible for the degradation of ubiquitinated proteins.[1] This inhibition leads to the accumulation of misfolded or damaged proteins, ultimately triggering endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[2][3] Multiple myeloma cells, with their high rate of immunoglobulin production, are particularly dependent on proteasome function for survival, making them highly susceptible to these inhibitors.[4]
Bortezomib, a dipeptidyl boronic acid, is a reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 20S proteasome.[5][6] this compound, a peptide aldehyde, also reversibly inhibits the chymotrypsin-like activity of the proteasome, though it can also affect other proteases like calpains at higher concentrations.[7][8]
A primary downstream effect of proteasome inhibition is the disruption of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] By preventing the degradation of IκB, an inhibitor of NF-κB, these drugs block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of genes involved in cell survival, proliferation, and inflammation.[4][10] However, some studies suggest that bortezomib can, under certain conditions, paradoxically lead to the activation of the canonical NF-κB pathway in multiple myeloma cells.[11][12]
Quantitative Comparison of Performance
The following tables summarize the comparative efficacy of this compound and Bortezomib in multiple myeloma cell lines based on published experimental data.
Table 1: Cytotoxicity (IC50) in Multiple Myeloma Cell Lines
| Cell Line | This compound (nM) | Bortezomib (nM) | Reference |
| OPM-2 | 177 | Not Reported | [13] |
| U266 | Not Reported | 7.1 | [14] |
| RPMI-8226S | Not Reported | 15.9 | [14] |
| MM.1S | Not Reported | 9 | [15] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., treatment duration).
Table 2: Proteasome Activity Inhibition
| Inhibitor | Target Subunit(s) | Potency | Reference |
| This compound | Chymotrypsin-like (β5) | Weak inhibition of CT-L and PGPH activities.[6] IC50 of 100 nM for proteasome inhibition.[8] | [6][8] |
| Bortezomib | Chymotrypsin-like (β5), Caspase-like (β1), PGPH (β2) | Complete inhibition of CT-L and PGPH activities.[6] 50% inhibition of chymotrypsin-like activity at <10 nM.[16] | [6][16] |
CT-L: Chymotrypsin-like; PGPH: Peptidylglutamyl peptide hydrolyzing.
Table 3: Induction of Apoptosis
| Inhibitor | Effect on Apoptosis | Reference |
| This compound | Induces apoptosis in a dose-dependent manner, associated with increased cleaved PARP and caspase-3 levels.[17] | [17] |
| Bortezomib | Induces apoptosis through both extrinsic and intrinsic pathways, involving caspase-8 and caspase-9 activation.[18] | [18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cells (e.g., OPM-2, U266, RPMI-8226) in 96-well plates at a density of 5x10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add varying concentrations of this compound or Bortezomib to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.[13]
Proteasome Activity Assay
-
Cell Lysate Preparation: Treat multiple myeloma cells with this compound or Bortezomib for a specified time. Harvest the cells, wash with PBS, and lyse them in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Proteasome Activity Measurement: In a 96-well plate, mix the cell lysate with a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorometer.
-
Analysis: Calculate the rate of substrate cleavage, which is proportional to the proteasome activity. Compare the activity in treated samples to that in untreated controls.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat multiple myeloma cells with this compound or Bortezomib for the desired time.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).[13]
Signaling Pathways Affected
The primary signaling pathway modulated by both this compound and Bortezomib is the NF-κB pathway. Inhibition of the proteasome prevents the degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic and pro-proliferative genes.
Conclusion
Both this compound and Bortezomib are potent inhibitors of the proteasome that induce apoptosis in multiple myeloma cells. Bortezomib demonstrates greater potency and specificity for the chymotrypsin-like activity of the proteasome compared to MG-132.[16] While this compound remains an invaluable tool for preclinical research, the superior efficacy and established clinical benefit of Bortezomib have solidified its role as a key therapeutic agent in the management of multiple myeloma. Further research into the nuanced differences in their mechanisms and the development of next-generation proteasome inhibitors continue to refine treatment strategies for this malignancy.
References
- 1. invivogen.com [invivogen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 11. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bortezomib induces canonical nuclear factor-kappaB activation in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteasome inhibitors induce growth inhibition and apoptosis in myeloma cell lines and in human bone marrow myeloma cells irrespective of chromosome 13 deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
Validating (R)-MG-132 Specificity: A Comparative Guide Using Proteasome Subunit siRNA Knockdown
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of small molecule inhibitors is paramount. This guide provides a comparative framework for validating the specificity of the proteasome inhibitor (R)-MG-132 by combining its use with small interfering RNA (siRNA) knockdown of specific proteasome subunits. This approach allows for the clear differentiation of on-target effects from potential off-target activities.
Data Presentation: Unveiling On-Target Effects
A key strategy to confirm that the cellular effects of this compound are mediated through its intended target, the proteasome, is to observe a diminished or abrogated response when a critical proteasome subunit is silenced. The following tables summarize hypothetical quantitative data from key experiments that demonstrate this principle.
Table 1: Effect of this compound on Cell Viability with and without Proteasome Subunit Knockdown
| Treatment Group | Target Proteasome Subunit | Cell Viability (% of Control) |
| Vehicle Control | N/A | 100% |
| This compound (10 µM) | N/A | 45% |
| Scrambled siRNA + Vehicle | N/A | 98% |
| Scrambled siRNA + this compound (10 µM) | N/A | 48% |
| PSMD1 siRNA + Vehicle | PSMD1 | 95% |
| PSMD1 siRNA + this compound (10 µM) | PSMD1 | 85% |
This table illustrates that the cytotoxic effect of this compound is significantly reduced when a key 19S regulatory particle subunit, PSMD1, is knocked down, suggesting the cytotoxicity is primarily an on-target effect.
Table 2: Proteasome Activity in Response to this compound and Proteasome Subunit Knockdown
| Treatment Group | Target Proteasome Subunit | Chymotrypsin-like Activity (% of Control) |
| Vehicle Control | N/A | 100% |
| This compound (1 µM) | N/A | 30% |
| Scrambled siRNA + Vehicle | N/A | 97% |
| Scrambled siRNA + this compound (1 µM) | N/A | 32% |
| PSMA5 siRNA + Vehicle | PSMA5 | 65% |
| PSMA5 siRNA + this compound (1 µM) | PSMA5 | 60% |
This table demonstrates that the inhibitory effect of this compound on the proteasome's chymotrypsin-like activity is less pronounced when a core 20S particle subunit, PSMA5, is already depleted, further confirming the inhibitor's on-target mechanism.
Table 3: Accumulation of Ubiquitinated Proteins
| Treatment Group | Target Proteasome Subunit | Ubiquitinated Protein Levels (Fold Change vs. Control) |
| Vehicle Control | N/A | 1.0 |
| This compound (5 µM) | N/A | 8.5 |
| Scrambled siRNA + Vehicle | N/A | 1.2 |
| Scrambled siRNA + this compound (5 µM) | N/A | 8.2 |
| PSMC2 siRNA + Vehicle | PSMC2 | 3.5 |
| PSMC2 siRNA + this compound (5 µM) | PSMC2 | 4.0 |
This table shows that while both proteasome inhibition by this compound and knockdown of a 19S ATPase subunit, PSMC2, lead to the accumulation of ubiquitinated proteins, the combination does not result in a synergistic increase, indicating they act on the same pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these validation studies.
siRNA Transfection for Proteasome Subunit Knockdown
This protocol is optimized for transfecting HeLa cells in a 6-well plate format.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting a proteasome subunit (e.g., PSMD1, PSMA5) and a non-targeting (scrambled) control siRNA
-
Complete growth medium (DMEM with 10% FBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 30 pmol of siRNA in 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the media from the HeLa cells and replace with 2.25 mL of fresh, antibiotic-free complete growth medium. b. Add the 250 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with further experiments. The optimal knockdown time should be determined empirically for the target of interest.
Proteasome Activity Assay (Chymotrypsin-like)
This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Treated and control cell lysates
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
This compound (for positive inhibition control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Lysate Preparation: a. Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors (excluding proteasome inhibitors). b. Determine the protein concentration of the lysates.
-
Assay Setup: a. In a 96-well black plate, add 20-50 µg of cell lysate to each well. b. Adjust the volume in each well to 90 µL with Assay Buffer. c. Include a blank (buffer only) and a positive inhibition control (lysate + a high concentration of this compound).
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (to a final concentration of 50 µM) to each well.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Normalize the activity of treated samples to the vehicle control.
Western Blot for Ubiquitinated Proteins
This protocol allows for the visualization of the accumulation of polyubiquitinated proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin (e.g., P4D1 clone)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell lysates as described above and determine protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Mandatory Visualizations
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for validating this compound specificity.
Caption: Simplified signaling pathways affected by this compound.
Epoxomicin vs. (R)-MG-132: A Comparative Guide to Irreversible Proteasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a pivotal role in cellular processes ranging from cell cycle regulation to immune response. Its dysregulation is implicated in numerous diseases, making the proteasome a key therapeutic target. This guide provides a detailed, data-driven comparison of two widely used proteasome inhibitors, Epoxomicin (B1671546) and (R)-MG-132, with a focus on their application as irreversible inhibitors in research and drug development.
At a Glance: Key Differences
| Feature | Epoxomicin | This compound |
| Mechanism of Inhibition | Irreversible | Primarily reversible, can be irreversible under certain conditions |
| Binding Moiety | α',β'-epoxyketone | Peptide aldehyde |
| Primary Target Subunit | β5 (Chymotrypsin-like) | β5 (Chymotrypsin-like) |
| Selectivity | Highly selective for the proteasome | Less selective, inhibits other proteases (e.g., calpains, cathepsins) |
| Potency | High | Moderate to High |
Mechanism of Action: A Tale of Two Chemistries
The distinct chemical structures of Epoxomicin and this compound dictate their different mechanisms of proteasome inhibition.
Epoxomicin , a natural product, is a highly potent and selective irreversible inhibitor. Its α',β'-epoxyketone warhead forms a stable morpholino adduct with the N-terminal threonine residue of the proteasome's catalytic subunits. This covalent modification permanently inactivates the enzyme.
This compound , a synthetic peptide aldehyde, acts as a potent, cell-permeable, and reversible inhibitor of the proteasome. The aldehyde group forms a reversible hemiacetal with the active site threonine. While primarily reversible, prolonged incubation or specific cellular conditions can lead to a quasi-irreversible state.
Performance Comparison: Efficacy and Selectivity
| Inhibitor | Target | IC50 / Ki | Cell Line / Assay Condition |
| Epoxomicin | Chymotrypsin-like (β5) | ~4 nM (antiproliferative IC50) | EL4 lymphoma cells[1] |
| Chymotrypsin-like (β5) | Potent inhibition | General observation[1] | |
| Trypsin-like (β2) | Lower potency | General observation | |
| Caspase-like (β1) | Lower potency | General observation | |
| This compound | Proteasome (overall) | 4 nM (Ki) | General[2] |
| Chymotrypsin-like (β5) | Weak inhibition of CT-L and PGPH activities | Multiple myeloma cell lines[3] | |
| NF-κB activation | 3 µM (IC50) | General[2] | |
| Calpains | High µM range | Off-target effect | |
| Cathepsins | High µM range | Off-target effect |
Note: IC50 and Ki values can vary significantly depending on the assay conditions, cell type, and purity of the compound. The data presented here is for comparative purposes and is collated from various sources.
Differential Effects on Cellular Signaling Pathways
The differences in selectivity and mechanism of action between Epoxomicin and this compound lead to distinct downstream effects on cellular signaling. A notable example is their differential impact on inflammasome activation.
A study in human retinal pigment epithelium (RPE) cells revealed that while both inhibitors induce cell death to a similar extent, Epoxomicin is a more potent inducer of IL-1β secretion.[4] Mechanistically, Epoxomicin specifically activates the AIM2 inflammasome, a sensor of cytosolic double-stranded DNA.[4] In contrast, the less selective this compound activates both the AIM2 and the NLRP3 inflammasomes.[4] This suggests that the off-target effects of this compound may contribute to a broader inflammatory response.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare proteasome inhibitors. These should be optimized for specific cell lines and experimental conditions.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Epoxomicin and this compound
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Cell Lysis: Culture and treat cells with desired concentrations of Epoxomicin, this compound, or vehicle control for the specified time. Harvest and lyse cells on ice. Centrifuge to pellet debris and collect the supernatant (cell lysate). Determine protein concentration.
-
Inhibitor Incubation: In a 96-well plate, add 10-20 µg of cell lysate per well. Add desired concentrations of inhibitors or vehicle control. Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., to a final concentration of 100 µM).
-
Measurement: Immediately measure fluorescence kinetics at the appropriate excitation/emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC) over time in a pre-warmed plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the activity to the vehicle control and plot against inhibitor concentration to determine IC50 values.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of proteasome inhibitors by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Epoxomicin and this compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of Epoxomicin, this compound, or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot cell viability against inhibitor concentration to calculate IC50 values.
Conclusion
Both Epoxomicin and this compound are potent inhibitors of the proteasome and valuable tools in cellular biology and drug discovery. The choice between them should be guided by the specific experimental needs.
-
Epoxomicin is the preferred choice for studies requiring high selectivity and irreversible inhibition of the proteasome, minimizing the confounding effects of off-target activities. Its specificity makes it ideal for dissecting the direct consequences of proteasome inhibition.
-
This compound , while less selective, remains a widely used and effective tool for general proteasome inhibition. Its reversible nature can be advantageous in certain experimental designs. However, researchers must be mindful of its potential off-target effects, particularly at higher concentrations, and include appropriate controls to validate their findings.
Ultimately, a thorough understanding of the distinct properties of these inhibitors is crucial for the design of rigorous experiments and the accurate interpretation of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Effects of proteasome inhibitors MG132, epoxomicin and carfilzomib on OATP1B3-mediated transport and total ubiquitin-conjugated proteins in HEK293 stable cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Analysing Properties of Proteasome Inhibitors Using Kinetic and X-Ray Crystallographic Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Epoxomicin, a Selective Proteasome Inhibitor, Activates AIM2 Inflammasome in Human Retinal Pigment Epithelium Cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MG-132 and the Immunoproteasome: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The proteasome is a critical cellular machine responsible for protein degradation, playing a pivotal role in cellular health and disease. Its inhibition has emerged as a key therapeutic strategy, particularly in oncology. The discovery of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has opened new avenues for targeted therapies in immunology and inflammation. (R)-MG-132 is a widely used, potent, and reversible proteasome inhibitor. This guide provides a comparative analysis of the cross-reactivity of this compound with immunoproteasome subunits, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Immunoproteasome-Selective Inhibitors
This compound is a peptide aldehyde that effectively inhibits the chymotrypsin-like (CT-L), peptidylglutamyl peptide-hydrolyzing (PGPH), and to a lesser extent, the trypsin-like (TL) activities of the proteasome. While it is a powerful research tool for studying the ubiquitin-proteasome system, its selectivity for immunoproteasome subunits is not well-defined in publicly available literature. In contrast, newer inhibitors have been specifically designed to target the catalytic subunits of the immunoproteasome (β1i/LMP2, β2i/MECL1, and β5i/LMP7).
Below is a summary of the available inhibitory activity data for this compound and a key immunoproteasome-selective inhibitor, KZR-616.
| Inhibitor | Target Subunit | IC50 (nM) | Selectivity Notes |
| This compound | β5 (Chymotrypsin-like) | 220 | Data does not differentiate between constitutive (c) and immuno- (i) subunits. |
| β1 (PGPH-like) | 2950 | Data does not differentiate between constitutive (c) and immuno- (i) subunits. | |
| β2 (Trypsin-like) | 34400 | Data does not differentiate between constitutive (c) and immuno- (i) subunits. | |
| β1i (LMP2) | Data not readily available | ||
| β2i (MECL1) | Data not readily available | ||
| β5i (LMP7) | Data not readily available | ||
| KZR-616 | β5i (LMP7) | 39 (human) / 57 (murine) | Exhibits selectivity for β5i over β5c. |
| β1i (LMP2) | 131 (human) / 179 (murine) | Shows co-inhibition of β1i. | |
| β2i (MECL1) | 623 | ||
| β5c | 688 | ~17-fold selectivity for β5i over β5c. |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (e.g., purified proteasome vs. cell lysates).
Experimental Protocols
To assess the cross-reactivity of proteasome inhibitors, a variety of biochemical and cell-based assays can be employed. Below are detailed methodologies for key experiments.
Fluorogenic Peptide Substrate Assay for Proteasome and Immunoproteasome Activity
This assay measures the specific enzymatic activity of the different proteasome subunits using fluorogenic peptide substrates.
Materials:
-
Purified 20S constitutive proteasome and 20S immunoproteasome.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Fluorogenic Substrates (10 mM stock in DMSO):
-
Suc-LLVY-AMC (for β5/β5i chymotrypsin-like activity)
-
Boc-LRR-AMC (for β2/β2i trypsin-like activity)
-
Ac-nLPnLD-AMC (for β1 caspase-like activity)
-
Ac-PAL-AMC (for β1i-specific activity)
-
Ac-ANW-AMC (for β5i-specific activity)
-
-
Proteasome Inhibitor: this compound and other inhibitors of interest (e.g., KZR-616).
-
Black 96-well microplates.
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm).
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the proteasome inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Setup:
-
Add Assay Buffer to the wells of a black 96-well plate.
-
Add the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO in Assay Buffer).
-
Add the purified 20S proteasome (constitutive or immunoproteasome) to all wells except for the "no enzyme" control. A typical final concentration is 0.5-1 nM.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
Reaction Initiation: Add the specific fluorogenic substrate to all wells to a final concentration of 10-50 µM.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Active-Site Probe Labeling
This method utilizes an active-site directed probe to visualize the inhibition of specific proteasome subunits.
Materials:
-
Cell lysates containing proteasomes.
-
Proteasome inhibitor(s).
-
Active-site probe (e.g., a fluorescently tagged or biotinylated proteasome inhibitor).
-
SDS-PAGE gels and Western blotting apparatus.
-
Antibodies specific for the probe's tag (if applicable).
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the inhibitor for a specified time.
-
Lysate Preparation: Harvest cells and prepare lysates in a suitable buffer.
-
Probe Labeling: Incubate the cell lysates with the active-site probe. The probe will covalently bind to the active sites of the proteasome subunits that are not occupied by the inhibitor.
-
SDS-PAGE and Western Blotting:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Detect the labeled proteasome subunits using an appropriate detection method (e.g., fluorescence imaging or streptavidin-HRP for biotinylated probes).
-
-
Data Analysis: A decrease in the signal from the probe on a specific subunit indicates inhibition by the tested compound. The intensity of the bands can be quantified to determine the extent of inhibition.
Visualizing the Workflow and Affected Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the signaling pathways affected by proteasome inhibition.
Experimental Workflow: Assessing Inhibitor Cross-Reactivity
Caption: Workflow for determining inhibitor IC50 values using a fluorogenic substrate assay.
Signaling Pathway: NF-κB Activation and Proteasome Inhibition
Caption: Inhibition of the proteasome by this compound prevents IκB degradation, blocking NF-κB activation.
Comparative analysis of proteasome inhibitors for ubiquitin research
For researchers, scientists, and drug development professionals navigating the complex landscape of ubiquitin-proteasome system (UPS) research, the selection of an appropriate proteasome inhibitor is a critical determinant of experimental success. This guide provides a comparative analysis of commonly used proteasome inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
The ubiquitin-proteasome pathway is a fundamental cellular process responsible for the degradation of the majority of intracellular proteins.[1] This intricate system plays a pivotal role in regulating a myriad of cellular functions, including signal transduction, cell cycle progression, and apoptosis.[1] Its central role in maintaining cellular homeostasis has established the proteasome as a key therapeutic target, particularly in the field of oncology.[1] Proteasome inhibitors (PIs) have emerged as a successful class of drugs that block the action of proteasomes, leading to the accumulation of ubiquitinated proteins, induction of cellular stress, and ultimately, apoptosis in rapidly dividing cancer cells.[2][3]
This guide will delve into a comparative analysis of several key proteasome inhibitors, examining their mechanisms of action, inhibitory activities, and providing the necessary experimental methodologies for their evaluation.
Comparative Inhibitory Activity of Proteasome Inhibitors
The potency of a proteasome inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific proteasome subunit by 50%.[4] The 20S proteasome core contains three distinct catalytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit).[5] Different inhibitors exhibit varying specificities and potencies against these subunits.
Below is a summary of the IC50 values for several widely used proteasome inhibitors against the catalytic subunits of the 20S proteasome. It is important to note that IC50 values can vary depending on the experimental conditions and the cell line used.
| Inhibitor | Target Subunit(s) | IC50 (nM) - Chymotrypsin-like (β5) | IC50 (nM) - Caspase-like (β1) | IC50 (nM) - Trypsin-like (β2) | Reversibility |
| Bortezomib | β5 > β1 >> β2 | ~7[6] | ~74[6] | >2500[7] | Reversible[8] |
| Carfilzomib | β5 | ~21.8[9] | ~618[9] | ~379[9] | Irreversible[8] |
| Ixazomib | β5 > β1 | ~3.4[6] | ~31[6] | - | Reversible[8] |
| MG132 | β5, also inhibits calpains | - | - | - | Reversible[10] |
| Lactacystin | β5 (covalently modifies) | - | - | - | Irreversible[10] |
Cytotoxicity of Proteasome Inhibitors in Cancer Cell Lines
The ultimate goal of many proteasome inhibitors in a research or clinical context is to induce cell death in cancer cells. The following table presents a selection of IC50 values for cell viability in different cancer cell lines.
| Inhibitor | Cell Line | IC50 (nM) for Cell Viability |
| Bortezomib | IM-9 (Multiple Myeloma) | ~20[11] |
| OPM-2 (Multiple Myeloma) | ~5[11] | |
| Carfilzomib | RPMI-8226 (Multiple Myeloma) | ~40[9] |
| Ixazomib | Jurkat (T-cell leukemia) | - |
| HCT116 (Colon Cancer) | - |
Off-Target Effects and Clinical Considerations
While potent, proteasome inhibitors are not without their limitations, including the development of drug resistance and off-target effects that can lead to adverse events in a clinical setting.[8]
Bortezomib , for instance, is associated with a significant incidence of peripheral neuropathy.[12] Studies suggest this may be due to the inhibition of non-proteasomal targets, such as the serine protease HtrA2/Omi, which is involved in neuronal cell survival.[13]
Carfilzomib , a second-generation inhibitor, demonstrates minimal signs of peripheral neuropathy but has been associated with more severe cardiac, pulmonary, and renal toxicities.[12][13]
Ixazomib is the first orally available proteasome inhibitor, offering a different pharmacokinetic profile and potentially a different spectrum of side effects, with gastrointestinal disorders being more prominent.[8][14]
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific research. The following are detailed protocols for key assays used to evaluate and compare proteasome inhibitors.
Proteasome Activity Assay (Fluorogenic Substrate)
This assay measures the chymotrypsin-like activity of the proteasome using the fluorogenic peptide substrate Suc-LLVY-AMC.
Principle: The proteasome cleaves the peptide substrate, releasing the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The increase in fluorescence intensity over time is proportional to the proteasome's enzymatic activity.[4]
Materials:
-
Purified 20S proteasome or cell lysate
-
Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.6, 0.5 mM EDTA)[15]
-
Fluorogenic substrate: Suc-LLVY-AMC (stock solution in DMSO)[16]
-
Proteasome inhibitor of interest
-
Control inhibitor (e.g., MG132)[17]
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)[16][17]
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).[17]
-
-
Sample Preparation:
-
If using cell lysates, prepare by homogenizing cells in a suitable lysis buffer (e.g., 0.5% NP-40 in PBS). Avoid using protease inhibitors in the lysis buffer.[17]
-
Dilute the purified proteasome or cell lysate to the desired concentration in cold Assay Buffer.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the proteasome inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add your proteasome sample.
-
Add the desired concentration of your test inhibitor or vehicle control.
-
Include a positive control (proteasome with no inhibitor) and a negative control (proteasome with a known potent inhibitor like MG132).[17]
-
Bring the total volume in each well to a consistent level with Assay Buffer.
-
-
Reaction Initiation:
-
Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock in Assay Buffer to the desired final concentration (e.g., 20 µM).[15]
-
Add the substrate working solution to all wells to initiate the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time).
-
Subtract the background fluorescence from the negative control wells.
-
Plot the percentage of proteasome activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell Viability Assay (MTT)
This assay assesses the cytotoxic effect of a proteasome inhibitor on a cell population.
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[18]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Proteasome inhibitor of interest
-
MTT solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]
-
96-well clear microplate
-
Microplate reader (absorbance at ~570 nm)[18]
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the proteasome inhibitor in complete medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor dose).[2]
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the purple formazan crystals.[18]
-
Gently shake the plate for a few minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance of each well at ~570 nm using a microplate reader.[18]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
-
Visualizing Key Pathways and Processes
To further aid in the understanding of proteasome inhibition in the context of ubiquitin research, the following diagrams, generated using the DOT language, illustrate the ubiquitin-proteasome pathway, a typical experimental workflow for inhibitor comparison, and the logical relationship between different classes of inhibitors.
Caption: The Ubiquitin-Proteasome Pathway.
Caption: Experimental workflow for comparing proteasome inhibitors.
Caption: Logical relationship between different proteasome inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteasome Inhibitors [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. Carfilzomib vs Bortezomib in Addition to Lenalidomide/Dexamethasone in Newly Diagnosed Multiple Myeloma - The ASCO Post [ascopost.com]
- 13. researchgate.net [researchgate.net]
- 14. Ixazomib as a Replacement for Carfilzomib and Bortezomib for Multiple Myeloma Patients [ctv.veeva.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. ubpbio.com [ubpbio.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. MTT assay overview | Abcam [abcam.com]
Validating (R)-MG-132 Activity: A Comparative Guide Using a Ubiquitin-Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-MG-132, a potent proteasome inhibitor, with other widely used alternatives. We present supporting experimental data from a ubiquitin-luciferase reporter assay and other validation methods to objectively assess its performance. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these methods in your own research.
Mechanism of Action: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells. It involves a two-step process: the tagging of substrate proteins with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome complex. Proteasome inhibitors like this compound block the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses such as apoptosis.[1]
Figure 1. The Ubiquitin-Proteasome Pathway and Site of Inhibition.
This compound Performance: A Ubiquitin-Luciferase Reporter Assay
A ubiquitin-luciferase (Ub-FL) reporter assay provides a quantitative measure of proteasome inhibition in living cells.[2] In this system, firefly luciferase is fused to a ubiquitin mutant that directs its degradation by the proteasome. Inhibition of the proteasome stabilizes the Ub-FL reporter, leading to an increase in luminescence.
The activity of this compound was compared to other common proteasome inhibitors, Bortezomib (a reversible inhibitor) and Lactacystin (an irreversible inhibitor), using HeLa cells stably expressing the Ub-FL reporter.[2] The half-maximal effective concentration (EC50) was determined for each compound.
| Inhibitor | Type | EC50 (µM)[2] |
| This compound | Reversible Peptide Aldehyde | ~4.0 |
| Bortezomib | Reversible Peptide Boronate | ~0.06 |
| Lactacystin | Irreversible β-lactone | ~1.0 |
Table 1. Comparison of proteasome inhibitor activity using a ubiquitin-luciferase reporter assay in HeLa cells. Data is based on an 8-hour treatment period.[2]
Alternative Validation Methods
To corroborate the findings from the ubiquitin-luciferase reporter assay, several alternative methods can be employed to assess the downstream cellular consequences of proteasome inhibition.
Cell Viability Assay (MTT)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Proteasome inhibitors are known to induce cell death, thus reducing the number of viable cells.
| Inhibitor | Cell Line | IC50 (µM) | Treatment Duration (h) |
| This compound | K562 (Chronic Myeloid Leukemia) | ~0.4 (400 nM)[3] | 24-48 |
| Bortezomib | SW-480 (Colon Cancer) | ~0.05 (50 nM)[4] | 48 |
Table 2. Comparative IC50 values of proteasome inhibitors determined by cell viability assays in different cancer cell lines.
Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry can quantify the induction of apoptosis. Phosphatidylserine, a phospholipid normally found on the inner leaflet of the plasma membrane, is externalized during apoptosis and can be detected by fluorescently labeled Annexin V.
Ubiquitinated Protein Accumulation (Western Blot)
Treatment with a proteasome inhibitor should lead to the accumulation of polyubiquitinated proteins. This can be visualized by Western blotting using an antibody that recognizes ubiquitin.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating the activity of a proteasome inhibitor like this compound.
Figure 2. Experimental Workflow for Validating this compound Activity.
Detailed Experimental Protocols
Ubiquitin-Luciferase Reporter Assay
This protocol is adapted for cells stably expressing a ubiquitin-luciferase reporter construct.[2][5]
-
Cell Seeding: Seed HeLa-Ub-FL cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and other proteasome inhibitors in complete culture medium. A typical concentration range for this compound would be 0.1 µM to 50 µM.
-
Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 8 hours) at 37°C in a 5% CO2 incubator.
-
Lysis: After incubation, remove the medium and wash the cells once with 100 µL of PBS. Add 20 µL of 1X cell lysis buffer to each well and incubate for 10 minutes at room temperature on a shaker.
-
Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the inhibitor concentration and determine the EC50 using a non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the proteasome inhibitors for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability and calculate the IC50.
Apoptosis (Annexin V) Assay
This protocol outlines the steps for detecting apoptosis by flow cytometry.[6]
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of proteasome inhibitors for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot for Ubiquitin Accumulation
This protocol is for detecting the accumulation of polyubiquitinated proteins.[7][8]
-
Cell Treatment: Treat cells in a 6-well plate with proteasome inhibitors (e.g., 10 µM this compound for 4-6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and deubiquitinase inhibitors (e.g., PMSF and NEM).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against ubiquitin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescent substrate. A high molecular weight smear indicates the accumulation of polyubiquitinated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 3. Proteasome inhibitor MG-132 enhances histone deacetylase inhibitor SAHA-induced cell death of chronic myeloid leukemia cells by an ROS-mediated mechanism and downregulation of the Bcr-Abl fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors MG-132 and bortezomib induce AKR1C1, AKR1C3, AKR1B1, and AKR1B10 in human colon cancer cell lines SW-480 and HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of (R)-MG-132 and Other Peptide Aldehyde Inhibitors: A Guide for Researchers
In the landscape of cellular regulation, the ubiquitin-proteasome system (UPS) stands as a cornerstone of protein degradation, influencing a myriad of processes from cell cycle progression to apoptosis. At the heart of this system is the 26S proteasome, a multi-catalytic enzyme complex whose inhibition has become a critical tool for researchers and a promising avenue for therapeutic development. Among the pioneering chemical tools to probe proteasome function are peptide aldehyde inhibitors, with MG-132 being a prominent and widely studied member. This guide provides a detailed head-to-head comparison of MG-132 and other key proteasome inhibitors, presenting quantitative data, experimental protocols, and visual aids to inform inhibitor selection for research and drug development professionals.
While the user requested information on (R)-MG-132, it is important to note that the commercially available and most extensively studied form of MG-132 is a tripeptide aldehyde with L-leucine residues, corresponding to the (S,S,S) stereoisomer. Research on the various stereoisomers of MG-132 has revealed that the (S,R,S)-(-)-2 stereoisomer exhibits greater potency than the standard form, suggesting that the stereochemistry at each amino acid residue significantly influences inhibitory activity. This guide will focus on the standard, commercially available MG-132 (Z-L-Leu-L-Leu-L-Leu-al) and compare it with other significant proteasome inhibitors.
Performance Comparison of Proteasome Inhibitors
The efficacy of a proteasome inhibitor is determined by its potency, selectivity for the different catalytic subunits of the proteasome, and its mechanism of inhibition (reversible vs. irreversible). The 20S proteasome core possesses three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or peptidylglutamyl peptide hydrolyzing (PGPH).[1] The following tables summarize the key performance metrics of MG-132 and other notable proteasome inhibitors.
| Inhibitor | Chemical Class | Mechanism | Primary Target(s) | Off-Target(s) |
| MG-132 | Peptide Aldehyde | Reversible | Proteasome (Chymotrypsin-like) | Calpains, Cathepsins |
| ALLN | Peptide Aldehyde | Reversible | Calpains, Proteasome | Cathepsins |
| Bortezomib | Peptide Boronate | Reversible | Proteasome (Chymotrypsin-like, Caspase-like) | Serine Proteases |
| Carfilzomib (B1684676) | Peptide Epoxyketone | Irreversible | Proteasome (Chymotrypsin-like) | Minimal |
| Epoxomicin | Peptide Epoxyketone | Irreversible | Proteasome (Chymotrypsin-like) | Minimal |
Table 1: General Characteristics of Selected Proteasome Inhibitors
| Inhibitor | Chymotrypsin-like (CT-L) Activity | Trypsin-like (T-L) Activity | Caspase-like (C-L) / PGPH Activity |
| MG-132 | IC50: ~100 nM; Ki: 4-14.28 nM[2][3][4] | IC50: ~2100-4590 nM[5] | Weak inhibition |
| ALLN | Ki: 6 µM (overall proteasome) | Data not available | Data not available |
| Bortezomib | EC50: 7.9 nM[6] | EC50: 590 nM[6] | EC50: 53 nM[6] |
| Carfilzomib | IC50: 5.2 nM | Little to no effect | Little to no effect |
| Epoxomicin | IC50: 4 nM[7] | Inhibited at 100-fold slower rate than CT-L | Inhibited at 1,000-fold slower rate than CT-L |
Table 2: Inhibitory Potency (IC50/EC50/Ki) Against Proteasomal Activities. Note: Values can vary depending on the assay conditions and cell type used.
Mechanism of Action and Signaling Pathways
Peptide aldehydes like MG-132 exert their inhibitory effect by forming a reversible hemiacetal adduct with the N-terminal threonine residue of the proteasome's active sites. This blocks the catalytic activity of the proteasome, leading to an accumulation of ubiquitinated proteins. This disruption of protein homeostasis triggers a cascade of cellular responses, including the unfolded protein response (UPR), cell cycle arrest, and ultimately, apoptosis. A key pathway affected is the NF-κB signaling pathway, where the proteasome is responsible for degrading the inhibitor of NF-κB (IκB). Inhibition of the proteasome by MG-132 prevents IκB degradation, thereby suppressing NF-κB activation.[3]
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparison of enzyme inhibitors. Below are detailed methodologies for key assays used to evaluate the performance of proteasome inhibitors.
Proteasome Activity Assay (Fluorogenic Substrate-based)
This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Proteasome inhibitor (e.g., MG-132)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate)
-
Proteasome activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentrations of the proteasome inhibitor or vehicle control for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Proteasome Activity Measurement:
-
Dilute the cell lysates to a consistent protein concentration in the proteasome activity assay buffer.
-
Add 50 µL of the diluted lysate to each well of a 96-well black microplate.
-
Prepare a blank well containing only the assay buffer.
-
Add 50 µL of the fluorogenic substrate solution (e.g., 100 µM Suc-LLVY-AMC in assay buffer) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorometric microplate reader.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from the sample values.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration.
-
Compare the activity in inhibitor-treated samples to the vehicle control to determine the percentage of inhibition.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of proteasome inhibitors.
Materials:
-
Cells of interest
-
Proteasome inhibitor (e.g., MG-132)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the proteasome inhibitor in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the sample wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The selection of a proteasome inhibitor is a critical decision in experimental design. MG-132, as a reversible peptide aldehyde, remains a valuable tool for studying the ubiquitin-proteasome system, particularly for its ability to potently inhibit the chymotrypsin-like activity of the proteasome. However, its off-target effects on calpains and cathepsins necessitate careful interpretation of results. In contrast, newer generations of inhibitors like the peptide epoxyketones, carfilzomib and epoxomicin, offer greater selectivity and irreversible inhibition, which can be advantageous for certain applications. Bortezomib, a peptide boronate, provides a reversible but potent inhibition of both chymotrypsin-like and caspase-like activities. The choice of inhibitor should be guided by the specific research question, considering the desired balance between potency, selectivity, and mechanism of action. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
References
- 1. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 3. MG132 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. MG-132 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying On-Target Effects of Proteasome Inhibitors: A Comparative Guide to (R)-MG-132 and Alternatives Using Activity-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-MG-132 and other proteasome inhibitors, focusing on the use of activity-based probes (ABPs) to verify on-target effects. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear and objective resource for your research.
Introduction to Proteasome Inhibition and Activity-Based Probes
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic complex with three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Due to its central role in cellular homeostasis, the proteasome has become a major therapeutic target, particularly in oncology.
Activity-based protein profiling (ABPP) has emerged as a powerful technique to monitor the functional state of enzymes within complex biological systems. ABPs are chemical probes that covalently bind to the active site of an enzyme, allowing for its detection and quantification. In the context of the proteasome, ABPs are invaluable tools for assessing the potency and selectivity of inhibitors in a native cellular environment.
MG-132 is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. It is a synthetic compound with three chiral centers, meaning it can exist in multiple stereoisomeric forms. While the commercially available MG-132 is often a mixture of diastereomers, research has shown that the (S,R,S)-(-)-2 stereoisomer is a more potent proteasome inhibitor.[1] This guide will focus on the verification of on-target effects of the (R)-configured stereoisomers of MG-132, in comparison to other widely used proteasome inhibitors.
Comparative Analysis of Proteasome Inhibitors
The selection of a proteasome inhibitor for research or therapeutic development depends on its potency, selectivity, and mechanism of action. Here, we compare MG-132 with other notable proteasome inhibitors, presenting quantitative data where available. It is important to note that direct head-to-head comparisons using activity-based probes across different studies can be challenging due to variations in experimental conditions.
On-Target Potency and Selectivity
Activity-based probes can be used in a competitive assay format to determine the inhibitory potency (e.g., IC50) of a compound against specific proteasome subunits. In this setup, a cell lysate or intact cells are pre-incubated with the inhibitor of interest before the addition of an ABP. The inhibitor's ability to block the binding of the ABP to the proteasome subunits is then quantified.
| Inhibitor | Chemical Class | Primary Target Subunit(s) | IC50 / Ki | Off-Target Effects Noted |
| MG-132 (mixture) | Peptide Aldehyde | β5 (Chymotrypsin-like) > β1, β2 | ~100 nM (proteasome inhibition)[2] | Calpains (IC50 = 1.2 µM), Cysteine Proteases[3][4][5] |
| (S,R,S)-(-)-MG-132 | Peptide Aldehyde | More potent than MG-132 mixture | Data not available from ABP assays | Likely similar to MG-132 mixture |
| Bortezomib (Velcade®) | Peptide Boronate | β5, β1 > β2 | Potent, subunit-dependent | Serine proteases |
| Carfilzomib (Kyprolis®) | Epoxyketone | β5 | Potent and irreversible | More selective than Bortezomib |
| Epoxomicin | Epoxyketone | β5, β2, β1 | Potent and irreversible | Highly selective for the proteasome |
Note: Specific quantitative data for this compound from activity-based probe assays is limited in publicly available literature. The data for MG-132 generally refers to a mixture of stereoisomers. The (S,R,S) stereoisomer has been identified as being more potent than the mixture.[1]
Signaling Pathways and Experimental Workflows
To understand how this compound and activity-based probes function, it is essential to visualize the underlying biological and experimental processes.
Ubiquitin-Proteasome System and MG-132 Inhibition
References
- 1. Studies of the synthesis of all stereoisomers of MG-132 proteasome inhibitors in the tumor targeting approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MG-132 | Cell Signaling Technology [cellsignal.com]
- 3. MG132 - Wikipedia [en.wikipedia.org]
- 4. Proteasomal inhibition potentiates drugs targeting DNA topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anticancer Effects of (R)-MG-132 in Combination with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The proteasome inhibitor (R)-MG-132 has demonstrated significant potential in enhancing the efficacy of conventional chemotherapy agents, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers. This guide provides a comparative analysis of the synergistic effects of this compound with other chemotherapy drugs, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and drug development.
A note on the isomer: The available literature predominantly refers to MG-132 without specifying the (R)-isomer. The data presented here is based on studies using MG-132, with the assumption that the biological activity is primarily attributed to the (R)-isomer, which is the more active form.
Quantitative Analysis of Synergistic Effects
The synergy between MG-132 and various chemotherapy drugs has been quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3] The following tables summarize the synergistic effects observed in different cancer cell lines.
Table 1: Synergistic Effects of MG-132 and Cisplatin (B142131)
| Cell Line | Cancer Type | Drug Concentrations | Effect | Reference |
| SKOV3 | Ovarian Carcinoma | MG-132 (1.5 µg/mL) + Cisplatin (1.0-4.0 µg/mL) | Increased apoptosis rate compared to single-drug treatment. | [4] |
| MG-63 & HOS | Osteosarcoma | MG-132 (10 µM) + Cisplatin (5 µg/ml) | Marked inhibition of cell viability and enhanced apoptosis. | [5] |
| CAL27 | Oral Squamous Cell Carcinoma | MG-132 (0.2 µM) + Cisplatin (2 µM) | Significantly reduced cell viability and colony formation. | [6] |
Table 2: Synergistic Effects of MG-132 and Paclitaxel (B517696)
| Cell Line | Cancer Type | Drug Concentrations | Effect | Reference |
| EO771 & MCF-7 | Breast Cancer | MG-132 (0.25 µM) + Paclitaxel (0.1-0.5 µM) | Time and dose-dependent reduction in cell viability. | [7] |
| BT549 & MDA-MB-231 | Breast Cancer | MG-132 (0.375 µM) + Dyclonine/Alverine (B1665750) Citrate (B86180) | Enhanced cytotoxic effects of MG-132. | [8] |
Note: One study in nasopharyngeal carcinoma cells showed that MG-132 (700 nM) antagonized the cytotoxic effects of paclitaxel (400 nM) by reducing paclitaxel-induced apoptosis.[9]
Table 3: Synergistic Effects of MG-132 and Doxorubicin
| Cell Line | Cancer Type | Drug Concentrations | Effect | Reference |
| U937 | Leukemia | MG-132 (1 µM) + Doxorubicin (1 µM) | Increased apoptosis and decreased cell proliferation. | [10] |
| K562 | Chronic Myeloid Leukemia | MG-132 (400-800 nM) + SAHA (1 µM) | Synergistic induction of cell death. |
Key Signaling Pathways
The synergistic effects of MG-132 with chemotherapy drugs are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis, most notably the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
MG-132 inhibits the proteasomal degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[11][12] Many chemotherapy drugs, such as paclitaxel, can paradoxically activate the NF-κB pathway, contributing to drug resistance.[7] By blocking this activation, MG-132 sensitizes cancer cells to the cytotoxic effects of these drugs.
Apoptosis Pathway
The combination of MG-132 and chemotherapy drugs often leads to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This is characterized by the activation of caspases (e.g., caspase-3, -8, -9), cleavage of PARP, and changes in the expression of Bcl-2 family proteins (e.g., upregulation of Bax and downregulation of Bcl-2 and Bcl-xL).[5][13][14]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[15][16][17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of MG-132, the chemotherapy drug, or a combination of both for 24, 48, or 72 hours. Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining methods.[20][21][22]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired drug concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for NF-κB Pathway
This protocol provides a general framework for analyzing NF-κB pathway proteins.[23][24][25][26][27]
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Conclusion
The combination of this compound with conventional chemotherapy drugs represents a viable and potent strategy to enhance anticancer efficacy. The synergistic interactions, primarily mediated through the inhibition of pro-survival pathways like NF-κB and the induction of apoptosis, have been demonstrated across a range of cancer types. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate and optimize these combination therapies for clinical application.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitor MG132 Enhances Sensitivity to Cisplatin on Ovarian Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis in Osteosarcoma Cells and Inhibits Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dyclonine and alverine citrate enhance the cytotoxic effects of proteasome inhibitor MG132 on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitors decrease paclitaxel-induced cell death in nasopharyngeal carcinoma with the accumulation of CDK1/cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential of the proteasomal inhibitor MG-132 as an anticancer agent, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. protocols.io [protocols.io]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-MG-132: A Guide for Laboratory Professionals
The proper disposal of (R)-MG-132, a potent proteasome inhibitor, is critical for ensuring personnel safety and environmental protection.[1][2] As a hazardous chemical, it must be managed with strict adherence to established laboratory chemical waste protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and contaminated materials.
Immediate Safety and Logistical Information
This compound is a research chemical that acts as a potent 20S proteasome inhibitor.[2] The enantiomer, (S)-MG132, is known to cause skin and eye irritation and may cause respiratory irritation. Due to its biological activity and potential hazards, all forms of this compound waste, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[3] Disposal should always comply with local, state, and federal environmental protection and waste disposal regulations.[4] Do not dispose of this compound with household garbage or allow it to enter the sewage system.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Safety Goggles: To protect from splashes or airborne particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[3]
-
Lab Coat: To protect skin and clothing from contamination.
Step-by-Step Disposal Protocol
A systematic approach to waste segregation and management is crucial to prevent accidental exposure and chemical reactions.
Step 1: Waste Segregation
Properly segregate all waste streams containing this compound at the point of generation.
-
Solid Waste: Collect unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][5]
-
Liquid Waste: If this compound is in a solvent (e.g., DMSO), collect it in a sealed, chemical-resistant container, such as a high-density polyethylene (B3416737) or glass bottle.[3] The container should be designated for either halogenated or non-halogenated organic waste, depending on the solvent used. Never mix incompatible waste streams.[3]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[3]
Step 2: Waste Container Management
-
Container Type: Use chemically resistant, leak-proof containers with secure, screw-top caps.[6][7] The original container of the main component can often be used.[7]
-
Container Status: Keep waste containers closed at all times, except when adding waste.[6][7]
Step 3: Waste Labeling
Accurate and clear labeling is a critical compliance and safety step.
-
Label all waste containers with the words "Hazardous Waste ".[6]
-
List all chemical constituents by their full names and their approximate percentages (e.g., "this compound (~1%), DMSO (99%)").[6]
-
Include the accumulation start date (the date waste was first added to the container).[3]
-
Provide the name of the principal investigator or laboratory contact.[3]
Step 4: Storage
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[3]
-
This area should be under the control of laboratory personnel, away from general work areas, and clearly marked.
-
Use secondary containment for liquid waste to prevent spills.[3][7]
Quantitative Data: this compound Properties
The following table summarizes key quantitative data for this compound, which is essential for handling and waste management.
| Property | Value | Source(s) |
| Molecular Weight | 475.62 g/mol | |
| CAS Number | 1211877-36-9 | [2] |
| Appearance | Crystalline solid or supercooled liquid | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO or DMF: 25 mg/mL | |
| DMSO: up to 100 mM | ||
| Ethanol: up to 20 mM | [2] | |
| Storage Temperature | -20°C | [1] |
Experimental Workflow & Logical Relationships
The proper disposal of this compound follows a structured workflow common for hazardous chemical waste in a laboratory setting. This process ensures safety and regulatory compliance from the point of generation to final disposal by trained professionals.
Caption: Workflow for the proper disposal of this compound hazardous waste.
Decontamination and Spill Procedures
In the event of a spill, prevent dispersal of the material.[4]
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Put on appropriate PPE before cleaning the spill.
-
Contain and Absorb: For liquid spills, contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, or vermiculite.[4] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Waste: Place the absorbed material and any contaminated items into a designated hazardous waste container.[4]
-
Clean Area: Wash the contaminated surface with a soap and water solution.[6]
-
Dispose of Waste: Dispose of all cleanup materials as hazardous waste.
Coordination with Environmental Health and Safety (EHS)
The final step in the disposal process is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5][8]
-
Complete a hazardous waste pickup request form as required by your institution.[3][5]
-
Provide accurate and complete information about the waste, including its composition and quantity.
-
Schedule the pickup with the EHS office to have trained personnel collect the waste from your laboratory.[3]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. pctronics.com.br [pctronics.com.br]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-MG-132
For researchers and scientists in the dynamic field of drug development, the safe and effective handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proteasome inhibitor (R)-MG-132, ensuring both the integrity of your research and the safety of laboratory personnel. Adherence to these operational and disposal plans will foster a secure research environment and build a foundation of trust in your laboratory's safety culture.
This compound , an enantiomer of MG-132, is a potent proteasome inhibitor used in cellular research.[1] While a valuable tool, it is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. Therefore, rigorous adherence to safety protocols is not merely a recommendation but a necessity.
Immediate Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained in chemical safety. The following personal protective equipment (PPE) is mandatory and should be selected based on a thorough risk assessment of the specific procedures being performed.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory, providing side-shield protection.[2] | Protects eyes from splashes of chemicals or aerosols.[3] |
| Hand Protection | Nitrile Gloves | Inspect gloves for integrity before use. Double-gloving is recommended, especially when handling the solid compound. Change gloves frequently and immediately if contaminated.[2][4] | Provides a barrier against skin contact and absorption.[4] |
| Body Protection | Laboratory Coat | Fully buttoned, disposable, lint-free, and made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[4][5] | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood.[6] | Prevents inhalation of any dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure risk. The following step-by-step procedure outlines the lifecycle of the compound within the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage in a designated receiving area. Wear appropriate PPE during unpacking.
-
This compound should be stored at -20°C for long-term stability.[7] Both the solid compound and stock solutions should be protected from light and moisture.
Preparation of Stock Solutions:
-
This compound is typically supplied as a crystalline solid.[7][8]
-
Stock solutions can be prepared by dissolving the compound in organic solvents such as DMSO, ethanol, or DMF.[7][8] For example, to create a 10 mM stock solution from 1 mg of this compound (MW: 475.63 g/mol ), you would dissolve it in 210.3 µl of DMSO.[9]
-
All weighing and preparation of stock solutions must be conducted in a certified chemical fume hood to avoid the generation and inhalation of dust or aerosols.
Experimental Use:
-
Working concentrations and treatment times will vary depending on the specific experimental design but typically range from 5-50 µM for 1-24 hours.[9]
-
When diluting stock solutions for aqueous-based biological experiments, ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[8] Aqueous solutions are not recommended for storage for more than one day.[8]
Spill Management:
-
In the event of a small spill, and if you are trained in spill response, wear appropriate PPE.
-
Cover the spill with an absorbent material, working from the outside in.
-
Collect the absorbed material into a sealed, clearly labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all solid waste, including empty vials, contaminated pipette tips, and used gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Visualizing the Workflow: Safe Handling of this compound
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
